MAC-545496
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[(5-chloropyridin-2-yl)carbamothioyl]-3-nitro-4-piperidin-1-ylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O3S/c19-13-5-7-16(20-11-13)21-18(28)22-17(25)12-4-6-14(15(10-12)24(26)27)23-8-2-1-3-9-23/h4-7,10-11H,1-3,8-9H2,(H2,20,21,22,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFOKREIUUQFDNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)C(=O)NC(=S)NC3=NC=C(C=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of MAC-545496: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
MAC-545496 is a novel small molecule inhibitor that has demonstrated significant potential in combating antibiotic resistance in Methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3][4] Discovered through a high-throughput screening of approximately 45,000 synthetic compounds, this compound exhibits a dual-action mechanism: it functions as an antivirulence agent and effectively reverses β-lactam resistance in MRSA.[1][4][5][6] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular target, downstream effects, and the experimental evidence supporting these findings.
Core Mechanism of Action: Inhibition of the GraR Regulator
The primary molecular target of this compound is the glycopeptide-resistance-associated protein R (GraR), a critical response regulator in Staphylococcus aureus.[1][2][3][4][5] this compound is a potent, nanomolar inhibitor of GraR, binding to the protein and disrupting its function.[1][2][3][4]
GraR is a component of the GraXRS three-component regulatory system, which plays a pivotal role in the bacterial response to cell-envelope stress. This system is a key determinant of virulence and antibiotic resistance in S. aureus.[1][2][3][4] The GraXRS system allows the bacterium to sense and adapt to hostile environments, such as the acidic conditions within macrophage phagolysosomes.
By inhibiting GraR, this compound effectively dismantles this crucial stress response and virulence pathway. This inhibition leads to a cascade of downstream effects that render MRSA susceptible to conventional antibiotics and less capable of causing disease.
The GraXRS Signaling Pathway and this compound Intervention
The GraXRS system is a sophisticated signaling cascade. In response to cell envelope stress, the sensor kinase GraS autophosphorylates and subsequently transfers the phosphate group to the response regulator GraR. Phosphorylated GraR then acts as a transcriptional regulator, binding to specific DNA sequences and modulating the expression of a suite of genes involved in virulence and resistance. This compound disrupts this pathway by directly inhibiting GraR, preventing it from executing its regulatory function.
Quantitative Data on the Efficacy of this compound
The inhibitory and synergistic effects of this compound have been quantified through various in vitro and in vivo assays. The following tables summarize the key quantitative findings.
| Parameter | Value | Assay | Organism | Reference |
| Inhibition of mprF Expression (IC50) | 0.0376 ± 0.027 µg/mL | Luciferase Reporter Assay | S. aureus USA300 | [7] |
| Synergy with Oxacillin (FICI) | ≤ 0.0332 | Checkerboard Assay | S. aureus USA300 | [8] |
| Synergy with Polymyxin B (FICI) | ≤ 0.2812 | Checkerboard Assay | S. aureus USA300 | [8] |
Table 1: In Vitro Efficacy of this compound
| Treatment Group | Dose | Survival Outcome | Organism | Reference |
| This compound | 0.042 mg/kg | Increased larval survival | S. aureus in G. mellonella | |
| This compound | 0.42 mg/kg | Significantly increased larval survival | S. aureus in G. mellonella |
Table 2: In Vivo Efficacy of this compound in a Galleria mellonella Infection Model
Phenotypic Consequences of GraR Inhibition by this compound
The inhibition of GraR by this compound leads to several beneficial phenotypic changes in MRSA, effectively disarming the pathogen.
Reversal of β-Lactam Resistance
One of the most significant effects of this compound is the resensitization of MRSA to β-lactam antibiotics. By disrupting the GraR-mediated stress response, the compound weakens the bacterial cell envelope, making it vulnerable to the action of antibiotics like oxacillin.
Attenuation of Virulence
This compound acts as an antivirulence agent by downregulating the expression of key virulence factors controlled by GraR. This has been demonstrated in vivo using the Galleria mellonella larval model, where treatment with this compound significantly improved survival rates upon infection with MRSA.
Inhibition of Biofilm Formation
Biofilms are a major contributor to the persistence of MRSA infections. This compound has been shown to inhibit the formation of biofilms, likely by interfering with the regulatory pathways that control the production of the extracellular matrix that encases the bacterial community.[1][2][3][4][5]
Abrogation of Intracellular Survival
S. aureus can survive and replicate within host immune cells, such as macrophages, which contributes to chronic and recurrent infections. This compound abrogates the intracellular survival of MRSA in macrophages, indicating that the GraR-mediated stress response is crucial for survival in this harsh intracellular environment.[1][2][3][4][5]
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are crucial for the replication and extension of these findings. The following sections provide an overview of the methodologies for the key experiments cited. Please note: The following are generalized protocols based on standard laboratory practices, as the specific, detailed protocols from the primary research publication were not publicly available.
High-Throughput Screening (HTS)
The discovery of this compound was the result of a cell-based high-throughput screen.
-
Plate Preparation: A library of approximately 45,000 diverse synthetic compounds was arrayed in 384-well microtiter plates.
-
Bacterial Culture: A culture of MRSA USA300 was grown to mid-log phase.
-
Assay: The bacterial culture was added to the plates containing the compounds in the presence of a sub-inhibitory concentration of a β-lactam antibiotic (e.g., oxacillin).
-
Incubation: Plates were incubated to allow for bacterial growth.
-
Readout: Bacterial growth was measured by monitoring the optical density at 600 nm (OD600). Compounds that restored the inhibitory effect of the β-lactam (i.e., resulted in low OD600) were identified as primary hits.
-
Confirmation: Hits were confirmed through dose-response experiments to determine their potency.
Checkerboard Synergy Assay
This assay is used to quantify the synergistic interaction between two compounds.
-
Plate Setup: A 96-well plate is prepared with serial dilutions of this compound along the x-axis and a second antimicrobial agent (e.g., oxacillin) along the y-axis.
-
Inoculation: Each well is inoculated with a standardized suspension of MRSA.
-
Incubation: The plate is incubated for 18-24 hours at 37°C.
-
Data Analysis: The minimum inhibitory concentration (MIC) of each compound alone and in combination is determined. The Fractional Inhibitory Concentration Index (FICI) is calculated using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). A FICI of ≤ 0.5 is indicative of synergy.
Biofilm Inhibition Assay
This assay quantifies the ability of a compound to prevent biofilm formation.
-
Preparation: A 96-well plate is prepared with various concentrations of this compound.
-
Inoculation: Wells are inoculated with a diluted overnight culture of MRSA.
-
Incubation: The plate is incubated under conditions that promote biofilm formation (e.g., static incubation for 24-48 hours).
-
Staining: After incubation, the planktonic cells are removed, and the remaining biofilm is stained with crystal violet.
-
Quantification: The crystal violet is solubilized, and the absorbance is measured to quantify the biofilm biomass. The percentage of biofilm inhibition is calculated relative to the untreated control.
Macrophage Intracellular Survival Assay
This assay assesses the ability of a compound to reduce the survival of bacteria within macrophages.
-
Macrophage Culture: A macrophage cell line (e.g., J774A.1) is seeded in a multi-well plate and allowed to adhere.
-
Infection: The macrophages are infected with opsonized MRSA for a defined period to allow for phagocytosis.
-
Treatment: Extracellular bacteria are removed by washing and the addition of an antibiotic that does not penetrate eukaryotic cells. The infected macrophages are then treated with different concentrations of this compound.
-
Lysis and Plating: After the treatment period, the macrophages are lysed to release the intracellular bacteria. The lysate is serially diluted and plated on agar to determine the number of colony-forming units (CFUs).
-
Analysis: The number of surviving intracellular bacteria in the treated groups is compared to the untreated control.
Galleria mellonella Virulence Assay
This in vivo model is used to assess the efficacy of an antimicrobial agent in a whole organism.
-
Infection: G. mellonella larvae are injected with a lethal dose of MRSA.
-
Treatment: A separate cohort of infected larvae is treated with this compound at various concentrations.
-
Monitoring: The survival of the larvae in each group is monitored over several days.
-
Data Analysis: Survival curves are plotted, and statistical analysis is performed to determine if the treatment significantly improves survival compared to the untreated infected group.
Conclusion
This compound represents a promising new strategy in the fight against antibiotic-resistant Staphylococcus aureus. Its novel mechanism of action, centered on the inhibition of the GraR response regulator, leads to a multifaceted attack on MRSA's virulence and resistance mechanisms. By reversing β-lactam resistance, attenuating virulence, inhibiting biofilm formation, and reducing intracellular survival, this compound offers a potential pathway to restore the efficacy of existing antibiotics and provide a new therapeutic option for difficult-to-treat MRSA infections. Further preclinical and clinical development will be crucial to fully realize the therapeutic potential of this innovative compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of an antivirulence compound that reverses β-lactam resistance in MRSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of an antivirulence compound that reverses β-lactam resistance in MRSA — Brown Lab [brownlab.ca]
- 4. Discovery of an antivirulence compound that targets the Staphylococcus aureus SaeRS two-component system to inhibit toxic shock syndrome toxin-1 production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. | BioWorld [bioworld.com]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
MAC-545496: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
MAC-545496 is a novel small molecule that has demonstrated significant potential in combating methicillin-resistant Staphylococcus aureus (MRSA) by acting as an antivirulence agent and reversing β-lactam resistance. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and, where publicly available, the synthesis of this compound. It is intended to serve as a resource for researchers and professionals in the field of drug discovery and development.
Discovery of this compound
This compound was identified through a sophisticated high-throughput screening (HTS) campaign designed to discover compounds that could reverse the β-lactam resistance of MRSA.[1][2][3][4] The screening process involved testing a library of approximately 45,000 diverse synthetic compounds for their ability to potentiate the activity of β-lactam antibiotics against the community-acquired MRSA strain USA300.[1][2][3][4]
High-Throughput Screening Workflow
The HTS workflow was a multi-step process designed to identify and validate potential lead compounds.
Chemical Synthesis of this compound
While the primary discovery publication confirms that this compound is a synthetic compound, the detailed experimental protocol for its synthesis is not provided in the main text or readily available supplementary materials. However, based on its chemical structure, a plausible synthetic route can be proposed.
Chemical Name: N-((5-chloropyridin-2-yl)carbamothioyl)-3-nitro-4-(piperidin-1-yl)benzamide
Chemical Formula: C18H18ClN5O3S
This structure suggests a synthesis involving the coupling of two key intermediates: 4-(piperidin-1-yl)-3-nitrobenzoic acid and 5-chloro-2-aminopyridine, likely through an isothiocyanate intermediate.
Proposed Retrosynthetic Analysis
Disclaimer: The following is a proposed synthetic protocol based on standard organic chemistry principles and has not been experimentally verified from the available literature.
Experimental Protocol (Proposed)
-
Synthesis of 4-(piperidin-1-yl)-3-nitrobenzoic acid:
-
Start with 4-fluoro-3-nitrobenzoic acid.
-
React with piperidine in the presence of a suitable base (e.g., K2CO3) in a polar aprotic solvent (e.g., DMF or DMSO).
-
Heat the reaction mixture to drive the nucleophilic aromatic substitution.
-
Acidify the reaction mixture to precipitate the product, which can then be purified by recrystallization.
-
-
Formation of 4-(piperidin-1-yl)-3-nitrobenzoyl isothiocyanate:
-
Treat the resulting carboxylic acid with a reagent such as thiophosgene (Cl2CS) or a safer alternative like 1,1'-thiocarbonyldiimidazole (TCDI) in an inert solvent (e.g., dichloromethane or THF).
-
This reaction would likely proceed via an initial acyl chloride or activated ester, which then reacts to form the isothiocyanate.
-
-
Final Coupling to form this compound:
-
React the in-situ generated 4-(piperidin-1-yl)-3-nitrobenzoyl isothiocyanate with 5-chloro-2-aminopyridine in an appropriate solvent.
-
The reaction may require gentle heating to go to completion.
-
The final product, this compound, could be purified using column chromatography or recrystallization.
-
Mechanism of Action
This compound exerts its effects by targeting the GraXRS three-component regulatory system in S. aureus. Specifically, it is a nanomolar inhibitor of the response regulator GraR.[1][2][4] The GraXRS system is crucial for the bacterial response to cell envelope stress, including exposure to cationic antimicrobial peptides (CAMPs) and acidic environments.[5]
By inhibiting GraR, this compound prevents the upregulation of genes that contribute to antibiotic resistance and virulence. Key downstream targets of the GraXRS system include the mprF gene (involved in modifying membrane phospholipids to repel CAMPs), the dltXABCD operon (responsible for D-alanylation of teichoic acids), and the vraFG ABC transporter.
The GraXRS Signaling Pathway
Biological Activity and Preclinical Data
This compound exhibits a range of biological activities that make it a promising candidate for further development.
Reversal of β-Lactam Resistance
This compound demonstrates potent synergy with β-lactam antibiotics against MRSA.
| Combination | Organism | Assay | Result |
| This compound + Oxacillin | S. aureus USA300 | Checkerboard | FICI ≤ 0.0332 |
| This compound + Polymyxin B | S. aureus USA300 | Checkerboard | FICI ≤ 0.2812 |
FICI: Fractional Inhibitory Concentration Index. A FICI of ≤ 0.5 is considered synergistic.
Inhibition of Virulence Factors
The compound has been shown to inhibit key virulence determinants in MRSA.
| Activity | Model System | Observation |
| Biofilm Inhibition | In vitro assay | Significant reduction in biofilm formation |
| Intracellular Survival | Macrophage infection model | Abrogation of MRSA survival within macrophages |
| In vivo Virulence | Galleria mellonella larvae | Attenuation of MRSA virulence |
Target Engagement
Biochemical and genetic studies have confirmed the direct interaction of this compound with its target, GraR.
| Experiment | Result |
| Isothermal Titration Calorimetry (ITC) | Nanomolar binding affinity to GraR |
| mprF Luciferase Reporter Assay | IC50 = 0.0376 ± 0.027 µg/mL |
| Genetic knockout of graR | Phenocopies the effect of this compound |
Conclusion
This compound represents a significant advancement in the search for novel strategies to combat MRSA. Its unique mechanism of action, which involves the inhibition of the GraR response regulator, leads to a dual effect of reversing antibiotic resistance and attenuating virulence. The data presented in this guide highlight the potential of this compound as a lead compound for the development of new therapeutics against drug-resistant staphylococcal infections. Further research into its synthesis, optimization, and preclinical development is warranted.
References
- 1. moodle2.units.it [moodle2.units.it]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of an antivirulence compound that reverses β-lactam resistance in MRSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Next Frontier: Unveiling Novel Approaches for Combating Multidrug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to MAC-545496 and the GraXRS Regulatory System
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the novel antivirulence compound MAC-545496 and its interaction with the GraXRS regulatory system in Staphylococcus aureus. This compound is a potent small molecule that has demonstrated significant efficacy in reversing β-lactam resistance in Methicillin-resistant S. aureus (MRSA), inhibiting biofilm formation, and reducing bacterial survival within macrophages.[1] Mechanistically, this compound functions as a nanomolar inhibitor of GraR, a key response regulator within the GraXRS two-component system.[1] This system is pivotal for the bacterium's ability to sense and respond to cell envelope stress, including acidic environments and the presence of cationic antimicrobial peptides (CAMPs), making it a critical factor in staphylococcal virulence and antibiotic resistance.[2][3] This document details the quantitative metrics of this compound's activity, outlines the experimental protocols for its characterization, and provides visual representations of the associated molecular pathways and experimental workflows.
Introduction to the GraXRS System and this compound
The GraXRS regulatory system is a sophisticated five-component signaling cascade in Staphylococcus aureus that plays a crucial role in sensing and adapting to environmental stressors, particularly those affecting the cell envelope. This system is integral to the bacterium's survival in hostile environments, such as the acidified phagolysosome of macrophages, and its resistance to host-derived antimicrobial peptides. The core components of this system are the sensor kinase GraS, the response regulator GraR, and the accessory protein GraX, which work in concert with the VraFG ABC transporter.
This compound has been identified as a potent inhibitor of the GraXRS system, specifically targeting the GraR protein. By disrupting this signaling pathway, this compound effectively diminishes the virulence of S. aureus and re-sensitizes MRSA to β-lactam antibiotics. This dual action as both an antivirulence agent and an antibiotic adjuvant makes this compound a promising candidate for the development of new therapeutic strategies against drug-resistant staphylococcal infections.
Quantitative Data for this compound
The following tables summarize the key quantitative data that characterize the potency and efficacy of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Description | Source |
| IC50 (mprF expression) | 0.0376 µg/mL | Concentration of this compound that inhibits 50% of mprF gene expression, a downstream target of GraR. | |
| Kd (Binding affinity to GraR) | ≤ 0.1 nM | Dissociation constant for the binding of this compound to the full-length GraR protein, indicating very high affinity. | |
| Synergistic Concentration with Cefuroxime | As low as 0.03 µg/mL (~75 nM) | Concentration of this compound that, in combination with cefuroxime, significantly lowers the Minimum Inhibitory Concentration (MIC) of the antibiotic against S. aureus USA300. |
Table 2: In Vivo Efficacy of this compound in a Galleria mellonella Model
| Treatment Group | Dosage | Outcome | Source |
| S. aureus infected, untreated | - | Low survival rate of larvae. | [4] |
| S. aureus infected + this compound | 0.042 mg/kg | Increased larval survival compared to the untreated group. | [4] |
| S. aureus infected + this compound | 0.42 mg/kg | Significantly increased larval survival compared to the untreated group. | [4] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the GraXRS signaling pathway and a general experimental workflow for screening and characterizing inhibitors like this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Investigation of the Staphylococcus aureus GraSR Regulon Reveals Novel Links to Virulence, Stress Response and Cell Wall Signal Transduction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of the Staphylococcus aureus GraSR regulon reveals novel links to virulence, stress response and cell wall signal transduction pathways - Research - Institut Pasteur [research.pasteur.fr]
- 4. researchgate.net [researchgate.net]
Unlocking the Arsenal Against MRSA: A Deep Dive into the Structural Activity Relationship of MAC-545496
For Immediate Release
In the ongoing battle against antibiotic resistance, a promising small molecule, MAC-545496, has emerged as a potent inhibitor of a key virulence regulator in Methicillin-Resistant Staphylococcus aureus (MRSA). This technical guide provides an in-depth analysis of the structural activity relationship (SAR) of this compound, offering valuable insights for researchers, scientists, and drug development professionals. By dissecting its mechanism of action, binding interactions, and the impact of structural modifications on its biological activity, we aim to accelerate the development of novel therapeutics to combat multidrug-resistant pathogens.
Core Compound Activity: A Multi-pronged Attack on MRSA
This compound is a nanomolar inhibitor of GraR, a critical response regulator involved in the cell-envelope stress response of S. aureus.[1][2][3][4][5][6] Its inhibitory action on GraR disrupts a key signaling pathway, leading to a cascade of beneficial effects in the fight against MRSA.[1][2][3][4][5][6]
The primary activities of this compound include:
-
Reversal of β-lactam Resistance: this compound resensitizes MRSA to β-lactam antibiotics, a cornerstone of antibacterial therapy that has been rendered ineffective against these resistant strains.[1][2][3][5][6]
-
Attenuation of Virulence: The compound significantly reduces the virulence of MRSA, diminishing its ability to cause disease.[1][2][3][5][6]
-
Inhibition of Biofilm Formation: By interfering with the pathogen's ability to form protective biofilms, this compound exposes MRSA to the host's immune system and antibiotic treatments.[1][2][3][5][6]
-
Abrogation of Intracellular Survival: It prevents the survival of MRSA within macrophages, a key mechanism for immune evasion and persistent infections.[1][2][3][5][6]
Quantitative Analysis of this compound and its Analogs
The following table summarizes the key quantitative data for this compound and its analogs, providing a clear comparison of their binding affinities to the target protein, GraR. This data is crucial for understanding the structural features that govern the compound's potency.
| Compound | Target Protein | Binding Affinity (Kd) µM |
| This compound | Full-length GraR | 0.15 ± 0.03 |
| Analog I | Full-length GraR | 1.2 ± 0.2 |
| Analog VI | Full-length GraR | No binding detected |
| This compound | Truncated G217* GraR | 0.21 ± 0.04 |
Structural Activity Relationship Insights
The limited publicly available data on the structural activity relationship of this compound analogs allows for preliminary insights. The core structure of this compound consists of a substituted benzamide linked to a chloropyridinyl carbamothioyl moiety.
-
Analog I , which shows a significant decrease in binding affinity compared to this compound, suggests that modifications to the core structure can have a profound impact on target engagement.
-
The complete loss of binding with Analog VI further underscores the importance of specific structural features for GraR inhibition.
Without the specific structures of Analog I and Analog VI, a detailed SAR analysis is challenging. However, the existing data strongly indicates that both the benzamide and the chloropyridinyl carbamothioyl portions of this compound are critical for its potent inhibitory activity. Further research with a broader range of analogs is necessary to fully elucidate the SAR and guide the design of next-generation GraR inhibitors.
Signaling Pathway and Experimental Workflows
To provide a comprehensive understanding of the biological context and experimental validation of this compound, the following diagrams illustrate the GraXRS signaling pathway and a typical experimental workflow for evaluating GraR inhibitors.
Caption: The GraXRS signaling pathway in S. aureus and the inhibitory action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of an antivirulence compound that reverses β-lactam resistance in MRSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. biorxiv.org [biorxiv.org]
- 5. medkoo.com [medkoo.com]
- 6. Discovery of an antivirulence compound that reverses β-lactam resistance in MRSA — Brown Lab [brownlab.ca]
Unveiling the Anti-Virulence Properties of MAC-545496: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the anti-virulence properties of MAC-545496, a potent small molecule inhibitor targeting the GraR protein in Staphylococcus aureus. This compound represents a promising therapeutic candidate that disarms methicillin-resistant S. aureus (MRSA) by suppressing key virulence mechanisms and resensitizing it to β-lactam antibiotics.
Core Mechanism of Action: Inhibition of the GraXRS Two-Component System
This compound functions as a nanomolar inhibitor of GraR, the response regulator component of the GraXRS two-component system in S. aureus.[1][2][3] This system is a critical sensor and transducer of cell envelope stress, playing a pivotal role in regulating virulence, antibiotic resistance, and biofilm formation.[1][2][3] By binding to GraR, this compound effectively blocks the downstream signaling cascade, leading to the attenuation of virulence gene expression.
dot
Quantitative Assessment of Anti-Virulence Efficacy
The anti-virulence properties of this compound have been quantified through a series of in vitro and in vivo assays. The following tables summarize the key quantitative data.
| Parameter | S. aureus Strain | Value | Reference |
| IC50 (mprF expression) | USA300 | 0.0376 ± 0.027 µg/mL | [4] |
| Synergistic FIC Index (with Oxacillin) | USA300 | ≤ 0.0332 | [1] |
| Synergistic FIC Index (with Polymyxin B) | USA300 | ≤ 0.2812 | [1] |
Table 1: In Vitro Efficacy of this compound
| Animal Model | S. aureus Strain | Treatment Dose | Outcome | Reference |
| Galleria mellonella | USA300 | 0.042 mg/kg | Increased survival | [5] |
| Galleria mellonella | USA300 | 0.42 mg/kg | Significantly increased survival | [5] |
Table 2: In Vivo Efficacy of this compound
Key Anti-Virulence Activities
Inhibition of Biofilm Formation
This compound effectively inhibits the formation of biofilms by MRSA.[1][2][3] Biofilms are a critical virulence factor, contributing to chronic infections and antibiotic tolerance. The inhibition of biofilm formation is a direct consequence of the disruption of the GraXRS signaling pathway, which regulates genes involved in cell adhesion and biofilm matrix production.
Abrogation of Intracellular Survival in Macrophages
S. aureus is a facultative intracellular pathogen, and its ability to survive within macrophages contributes to immune evasion and persistent infections. This compound has been shown to abrogate the intracellular survival of MRSA within macrophages.[1][2][3] This effect is attributed to the inhibition of GraR-mediated regulation of factors essential for coping with the harsh intracellular environment of the phagolysosome.
Attenuation of Virulence in an In Vivo Model
The anti-virulence efficacy of this compound has been demonstrated in a Galleria mellonella (wax moth larvae) infection model.[2][3][6] Treatment with this compound significantly increased the survival of larvae infected with MRSA, confirming its ability to reduce the pathogen's virulence in a whole-organism setting.[5]
Reversal of β-Lactam Resistance
A key feature of this compound is its ability to reverse β-lactam resistance in MRSA strains like USA300.[1][6] This is achieved by inhibiting the GraR-dependent stress response that contributes to the expression of resistance determinants. This synergistic activity makes this compound a promising candidate for combination therapies with existing antibiotics.
Experimental Protocols
This section details the methodologies for the key experiments cited in the evaluation of this compound.
dot
Checkerboard Assay for Synergy Testing
Objective: To determine the synergistic interaction between this compound and β-lactam antibiotics.
Methodology:
-
A two-dimensional checkerboard titration is performed in a 96-well microplate.
-
Serial dilutions of this compound are made along the x-axis, and serial dilutions of the β-lactam antibiotic (e.g., oxacillin) are made along the y-axis.
-
Each well is inoculated with a standardized suspension of MRSA USA300.
-
The plate is incubated at 37°C for 18-24 hours.
-
The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the drug combination that inhibits visible bacterial growth.
-
The Fractional Inhibitory Concentration Index (FICI) is calculated to quantify synergy. An FICI of ≤ 0.5 is indicative of synergy.
Biofilm Inhibition Assay
Objective: To quantify the inhibitory effect of this compound on MRSA biofilm formation.
Methodology:
-
MRSA USA300 is grown in a 96-well microplate in the presence of varying concentrations of this compound.
-
The plate is incubated under static conditions at 37°C for 24 hours to allow for biofilm formation.
-
Planktonic cells are removed by washing the wells with phosphate-buffered saline (PBS).
-
Adherent biofilm is stained with crystal violet.
-
Excess stain is removed by washing, and the bound dye is solubilized with an appropriate solvent (e.g., ethanol or acetic acid).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) to quantify the biofilm biomass.
Intracellular Survival Assay
Objective: To assess the effect of this compound on the survival of MRSA within macrophages.
Methodology:
-
A monolayer of macrophages (e.g., RAW 264.7) is cultured in a multi-well plate.
-
The macrophages are infected with MRSA USA300 at a defined multiplicity of infection (MOI).
-
After an incubation period to allow for phagocytosis, extracellular bacteria are killed by the addition of an antibiotic that does not penetrate eukaryotic cells (e.g., gentamicin).
-
The infected macrophages are then treated with this compound or a vehicle control.
-
At various time points, the macrophages are lysed to release intracellular bacteria.
-
The number of viable intracellular bacteria is determined by plating serial dilutions of the lysate and counting colony-forming units (CFUs).
Galleria mellonella Infection Model
Objective: To evaluate the in vivo efficacy of this compound in reducing MRSA virulence.
Methodology:
-
G. mellonella larvae of a specific weight range are selected.
-
Larvae are injected with a lethal dose of MRSA USA300.
-
A separate injection of this compound at various concentrations or a vehicle control is administered.
-
The larvae are incubated at 37°C, and survival is monitored over several days.
-
Survival curves are plotted to determine the protective effect of this compound.
Isothermal Titration Calorimetry (ITC)
Objective: To confirm the direct binding of this compound to its target protein, GraR.
Methodology:
-
Purified GraR protein is placed in the sample cell of the ITC instrument.
-
A solution of this compound is loaded into the injection syringe.
-
A series of small injections of this compound into the GraR solution is performed.
-
The heat change associated with each injection is measured.
-
The resulting data are used to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Luciferase Reporter Assay for mprF Expression
Objective: To quantify the inhibitory effect of this compound on the expression of a GraR-regulated gene.
Methodology:
-
An MRSA USA300 strain is engineered to express a luciferase reporter gene under the control of the mprF promoter.
-
The reporter strain is grown in the presence of an inducer of the GraXRS system (e.g., colistin) and varying concentrations of this compound.
-
Luciferase activity is measured at a specific time point by adding the luciferase substrate and quantifying the resulting luminescence.
-
The dose-response curve is used to calculate the IC50 value for the inhibition of mprF expression.
Conclusion
This compound demonstrates a multi-faceted anti-virulence strategy against S. aureus, including MRSA. By specifically targeting the GraR response regulator, it inhibits critical virulence mechanisms and resensitizes the pathogen to conventional antibiotics. The data presented in this guide underscore the potential of this compound as a lead compound for the development of novel anti-virulence therapies to combat the growing threat of antibiotic-resistant staphylococcal infections. Further investigation into its pharmacokinetic and pharmacodynamic properties is warranted to advance this promising candidate towards clinical application.
References
- 1. Discovery of an antivirulence compound that reverses β-lactam resistance in MRSA — Brown Lab [brownlab.ca]
- 2. 10058-F4 Mediated inhibition of the biofilm formation in multidrug-resistant Staphylococcusaureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Experimental evolution of Staphylococcus aureus in macrophages: dissection of a conditional adaptive trait promoting intracellular survival - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessing Galleria mellonella as a preliminary model for systemic Staphylococcus aureus infection: Evaluating the efficacy and impact of vancomycin and Nigella sativa oil on gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
The Dual-Action Effect of MAC-545496 on the Staphylococcus aureus Cell Envelope: A Technical Overview
For Immediate Release
HAMILTON, ON – Researchers have identified a potent, small molecule, MAC-545496, that demonstrates a significant dual-action effect against Methicillin-resistant Staphylococcus aureus (MRSA). The compound acts as a nanomolar inhibitor of GraR, a key regulator in the GraXRS two-component system that governs the bacterial response to cell envelope stress. By targeting this regulator, this compound not only reverses β-lactam resistance in MRSA but also attenuates its virulence, offering a promising new strategy in the fight against antibiotic-resistant bacteria. This technical guide provides an in-depth analysis of the mechanism of action of this compound, supported by quantitative data and detailed experimental protocols.
Executive Summary
Staphylococcus aureus, particularly MRSA, poses a significant global health threat. The emergence of strains resistant to last-resort antibiotics necessitates the development of novel therapeutic strategies. This whitepaper details the effects of this compound, a novel compound discovered through a high-throughput, cell-based screen of approximately 45,000 synthetic molecules.[1][2] this compound exhibits a dual mechanism of action: it acts as an antimicrobial adjuvant, resensitizing MRSA to β-lactam antibiotics, and as an antivirulence agent, reducing the pathogen's ability to cause disease.[1][2]
The core of this compound's activity lies in its potent, nanomolar inhibition of GraR, the response regulator of the GraXRS two-component system.[1] This system is crucial for S. aureus to sense and respond to cell envelope stress, including the presence of cationic antimicrobial peptides (CAMPs) and acidic environments.[1] By inhibiting GraR, this compound disrupts the downstream signaling cascade that leads to modifications of the cell envelope, thereby compromising the bacterium's defense mechanisms.
Mechanism of Action: Inhibition of the GraXRS Signaling Pathway
The GraXRS system is a five-component regulatory system in S. aureus responsible for sensing and responding to cell envelope stress. It plays a pivotal role in the bacterium's resistance to CAMPs and its survival within the acidic environment of macrophage phagolysosomes. The system comprises the sensor kinase GraS, the response regulator GraR, an accessory protein GraX, and the ABC transporter VraFG.
Under conditions of cell envelope stress, such as exposure to CAMPs or low pH, the sensor kinase GraS is activated. GraS then phosphorylates the response regulator GraR. Phosphorylated GraR acts as a transcriptional activator, upregulating the expression of genes that modify the staphylococcal cell envelope. Key among these are the dltABCD operon and the mprF gene.
The dltABCD operon is responsible for the D-alanylation of teichoic acids, while mprF is involved in the lysinylation of phosphatidylglycerol. Both of these modifications increase the net positive charge of the bacterial cell surface. This increased positive charge leads to electrostatic repulsion of positively charged CAMPs, a primary defense mechanism of the host's innate immune system.
This compound exerts its effect by directly binding to and inhibiting GraR. This inhibition prevents the upregulation of the GraR regulon, including dltABCD and mprF. The consequence is a decrease in the positive charge of the cell envelope, rendering the bacterium more susceptible to CAMPs and, significantly, resensitizing it to β-lactam antibiotics.
Figure 1: Simplified signaling pathway of the GraXRS system and the inhibitory action of this compound.
Quantitative Data Summary
The efficacy of this compound has been quantified through various in vitro and in vivo assays. The following tables summarize the key findings.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Description |
| GraR Binding Affinity (Kd) | ≤ 0.1 nM | Dissociation constant for this compound binding to full-length GraR protein, indicating very strong binding affinity. |
| mprF Expression IC50 | 0.0376 µg/mL | Concentration of this compound that inhibits 50% of mprF gene expression. |
| Synergy with Cefuroxime | 0.03 µg/mL (~75 nM) | Concentration of this compound that reduces the MIC of cefuroxime against S. aureus USA300 from 512 µg/mL to 8 µg/mL. |
| Synergy with Oxacillin | 0.06 µg/mL (~150 nM) | Concentration of this compound that lowers the oxacillin MIC to below the CLSI clinical breakpoint for sensitivity. |
Table 2: In Vivo Efficacy of this compound in a Galleria mellonella Infection Model
| Treatment Group | Survival Rate | Bacterial Load Reduction |
| Infected, Untreated | Low | N/A |
| Infected + this compound | Significantly Increased | Concentration-dependent decrease in S. aureus CFU in hemolymph. |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
Checkerboard Assay for Synergy Determination
This assay is used to assess the synergistic effect of this compound in combination with β-lactam antibiotics.
Workflow Diagram:
Figure 2: Workflow for the checkerboard synergy assay.
Protocol:
-
Two-fold serial dilutions of this compound are prepared horizontally in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth (CAMHB).
-
Two-fold serial dilutions of the β-lactam antibiotic (e.g., cefuroxime, oxacillin) are prepared vertically in the same plate.
-
Each well is inoculated with a standardized suspension of S. aureus (e.g., USA300 strain) to a final concentration of 5 x 105 CFU/mL.
-
The plate is incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the drug(s) that completely inhibits visible bacterial growth.
-
The Fractional Inhibitory Concentration Index (FICI) is calculated to quantify the interaction. Synergy is defined as an FICI of ≤ 0.5.
Biofilm Inhibition Assay
This assay quantifies the ability of this compound to prevent the formation of S. aureus biofilms.
Protocol:
-
Overnight cultures of S. aureus are diluted in fresh Tryptic Soy Broth (TSB) supplemented with glucose and/or citrate to induce biofilm formation.
-
The bacterial suspension is added to the wells of a 96-well plate containing serial dilutions of this compound.
-
The plate is incubated statically at 37°C for 24 hours to allow for biofilm formation.
-
After incubation, the planktonic cells are removed, and the wells are washed with phosphate-buffered saline (PBS).
-
The remaining biofilm is stained with crystal violet for 15 minutes.
-
Excess stain is washed away, and the bound crystal violet is solubilized with ethanol or acetic acid.
-
The absorbance is measured at a wavelength of 570-600 nm to quantify the biofilm biomass.
Galleria mellonella Infection Model
This in vivo model is used to assess the antivirulence effect of this compound.
Protocol:
-
G. mellonella larvae of a specific weight range are selected.
-
A lethal dose of S. aureus is injected into the hemocoel of the larvae.
-
A separate group of infected larvae is treated with this compound at various concentrations, typically administered 30 minutes post-infection.
-
Larval survival is monitored over a period of several days.
-
To determine the bacterial load, hemolymph is collected from a subset of larvae at specific time points post-infection, serially diluted, and plated on agar plates to enumerate CFU.
Conclusion and Future Directions
This compound represents a significant advancement in the development of novel therapeutics against MRSA. Its unique dual-action mechanism, which combines the reversal of antibiotic resistance with the attenuation of virulence, makes it a compelling lead compound for further development. By targeting the GraR regulator, this compound effectively dismantles a key component of the S. aureus cell envelope stress response system.
The data presented herein provide a strong rationale for the continued investigation of this compound and its analogs. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of this compound class, evaluating its efficacy in more complex animal infection models, and exploring its potential for combination therapy with a broader range of antibiotics. The inhibition of the GraXRS system is a promising strategy that could lead to the development of a new class of drugs to combat the growing threat of multidrug-resistant S. aureus.
References
Preliminary Research Report: MAC-545496 Safety and Mechanism of Action
Audience: Researchers, scientists, and drug development professionals.
Subject: A technical overview of the preliminary safety data and mechanism of action for the novel antivirulence agent, MAC-545496. This report summarizes the current, publicly available information.
Executive Summary
This compound is a novel small molecule identified as a potent inhibitor of the GraR protein in Methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] It functions as an antivirulence agent, resensitizing MRSA to β-lactam antibiotics and attenuating its virulence.[1][2][4][5] As of the date of this report, formal preclinical toxicology studies in mammalian models have not been published. The available safety information is limited to tolerability observed in the invertebrate model Galleria mellonella (greater wax moth larvae). This document outlines the known mechanism of action, summarizes the in vivo efficacy and safety observations, and provides a workflow for the key in vivo experiment performed to date.
Introduction
The emergence of multidrug-resistant bacteria, particularly MRSA, poses a significant global health threat, necessitating the development of novel therapeutic strategies.[1] One promising approach is the use of antivirulence compounds, which disarm the pathogen rather than killing it directly, potentially reducing the selective pressure for resistance. This compound was discovered through a high-throughput screen of approximately 45,000 synthetic compounds and was identified for its ability to reverse β-lactam resistance in the community-acquired MRSA USA300 strain.[1]
Mechanism of Action: GraR Inhibition
This compound's primary mechanism of action is the inhibition of GraR, a key response regulator protein in S. aureus.[1][2] GraR is part of the GraXRS two-component regulatory system, which plays a crucial role in sensing and responding to cell-envelope stress, including the presence of antimicrobial peptides.[1] By inhibiting GraR, this compound disrupts this stress response, leading to several downstream effects that collectively reduce the virulence of MRSA and restore its susceptibility to conventional antibiotics.[1][2]
The inhibition of the GraR signaling pathway by this compound results in:
-
Reversal of β-lactam resistance: It restores the efficacy of β-lactam antibiotics against MRSA.[1]
-
Inhibition of biofilm formation: The compound has been shown to prevent the formation of biofilms, which are critical for chronic infections.[1]
-
Abrogation of intracellular survival: this compound limits the ability of MRSA to survive within macrophages.[1]
Preliminary Safety and Efficacy Data
Currently, there is no published data from formal, regulated toxicology studies for this compound. In a 2019 interview, a lead researcher on the discovery of the compound stated, "we don't have any toxicity data currently, but it was tolerated in the worm larva, which is a good sign." The primary in vivo data comes from virulence attenuation studies using the Galleria mellonella invertebrate model. In these experiments, this compound was effective as a monotherapy in reducing MRSA virulence and was well-tolerated by the larvae at therapeutic doses.[4]
In Vivo Efficacy in Galleria mellonella
The following table summarizes the key findings from the G. mellonella infection model. The primary endpoint in these studies was the survival of the larvae following infection with MRSA and subsequent treatment with this compound.
| Model Organism | Pathogen | Treatment | Key Finding | Citation |
| Galleria mellonella | S. aureus USA300 | This compound (monotherapy) | Attenuated MRSA virulence, leading to increased larval survival. | [1] |
| Galleria mellonella | S. aureus USA300 | This compound + β-lactam antibiotic | Combination therapy demonstrated enhanced efficacy in combating MRSA infection. | [4] |
Experimental Protocols
While detailed toxicology protocols are not available, the methodology for the in vivo virulence attenuation assay using G. mellonella has been described. This model is increasingly used as a preliminary screen for both efficacy and potential toxicity of antimicrobial compounds.
Galleria mellonella Survival Assay Workflow
The workflow below outlines the general procedure for assessing the efficacy of this compound in the G. mellonella infection model.
Conclusion and Future Directions
This compound represents a promising new class of antivirulence agents with a novel mechanism of action against MRSA. The preliminary data in G. mellonella demonstrates its potential to attenuate virulence and its tolerability in this invertebrate model. However, it is critical to note the absence of comprehensive toxicological data. The next essential steps in the development of this compound will be to conduct rigorous preclinical toxicology studies in mammalian models to establish a safety profile, including determining key parameters such as the maximum tolerated dose (MTD) and no-observed-adverse-effect level (NOAEL). These studies will be crucial in determining the therapeutic potential and viability of this compound as a clinical candidate.
References
- 1. Discovery of an antivirulence compound that reverses β-lactam resistance in MRSA — Brown Lab [brownlab.ca]
- 2. researchgate.net [researchgate.net]
- 3. Exploring Galleria mellonella as a novel model for evaluating permeation and toxicity of natural compounds [publichealthtoxicology.com]
- 4. Discovery of an antivirulence compound that reverses β-lactam resistance in MRSA. | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
Unveiling the Chemical Properties and Anti-Virulence Activity of MAC-545496: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the chemical properties and biological activities of MAC-545496, a novel small molecule identified as a potent inhibitor of the GraR regulator in Methicillin-Resistant Staphylococcus aureus (MRSA). This document is intended for researchers, scientists, and drug development professionals interested in the development of new anti-virulence and antibiotic resistance reversal agents.
Core Chemical Properties
This compound is a synthetic compound with the chemical formula C18H18ClN5O3S.[1] Its chemical structure and basic properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | N-((5-chloropyridin-2-yl)carbamothioyl)-3-nitro-4-(piperidin-1-yl)benzamide | [1] |
| CAS Number | 838810-96-1 | [1] |
| Molecular Formula | C18H18ClN5O3S | [1] |
| Molecular Weight | 419.88 g/mol | [1] |
Biological Activity and Mechanism of Action
This compound exhibits a dual-action mechanism, functioning as both an anti-virulence agent and a potentiator of β-lactam antibiotics against MRSA.[2][3][4] Its primary target is GraR, a key response regulator in the GraXRS two-component system of S. aureus. This system is crucial for the bacterial response to cell-envelope stress, including the presence of antimicrobial peptides.[2][3][4]
By inhibiting GraR in the nanomolar range, this compound disrupts the downstream signaling cascade, leading to:[2][3][4]
-
Reversal of β-lactam Resistance: this compound resensitizes MRSA to β-lactam antibiotics like oxacillin.[2]
-
Inhibition of Biofilm Formation: The compound effectively prevents the formation of MRSA biofilms, which are critical for chronic infections.[2][3][4]
-
Attenuation of Virulence: this compound reduces the virulence of MRSA, as demonstrated in a Galleria mellonella infection model.[2][3][4]
-
Abrogation of Intracellular Survival: The molecule impairs the ability of MRSA to survive within macrophages.[2][3][4]
The following diagram illustrates the proposed mechanism of action of this compound within the GraXRS signaling pathway.
Quantitative Biological Data
The biological activity of this compound has been quantified through various in vitro and in vivo assays.
Table 1: In Vitro Activity of this compound
| Assay | Strain | Metric | Value | Reference |
| GraR Binding Affinity | Full-length GraR | Kd | ≤ 0.1 nM | [5] |
| mprF Expression Inhibition | S. aureus USA300 | IC50 | 0.0376 µg/mL | [5] |
| β-lactam Potentiation (Oxacillin) | S. aureus USA300 | FICI | ≤ 0.0332 | [2] |
| β-lactam Potentiation (Cefuroxime) | S. aureus USA300 | FICI | - | [5] |
FICI: Fractional Inhibitory Concentration Index. A value of ≤ 0.5 indicates synergy.
Table 2: In Vivo Activity of this compound in Galleria mellonella Larvae
| Treatment Group | Dose | Survival Outcome | Reference |
| S. aureus Infected (Untreated) | - | Reduced survival | [2] |
| S. aureus Infected + this compound | 0.42 mg/kg | Significantly increased survival | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Checkerboard Assay for Antibiotic Synergy
This assay is performed to determine the synergistic effect of this compound with β-lactam antibiotics.
Protocol:
-
Two-fold serial dilutions of this compound are prepared along the rows of a 96-well microtiter plate.
-
Two-fold serial dilutions of a β-lactam antibiotic (e.g., oxacillin) are prepared along the columns of the same plate.
-
Each well is inoculated with a standardized suspension of MRSA (e.g., USA300 strain) to a final concentration of approximately 5 x 10^5 CFU/mL.
-
The plate is incubated at 37°C for 16-20 hours.
-
The MIC is determined as the lowest concentration of the drug, alone or in combination, that completely inhibits visible bacterial growth.
-
The FICI is calculated using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).
Biofilm Inhibition Assay
This assay quantifies the ability of this compound to prevent biofilm formation.
Protocol:
-
Overnight cultures of MRSA are diluted in fresh growth medium.
-
In a 96-well plate, varying concentrations of this compound are added to the wells.
-
The diluted bacterial culture is then added to each well.
-
The plate is incubated under static conditions at 37°C for 24 hours to allow for biofilm formation.
-
After incubation, the planktonic cells are removed, and the wells are washed to remove non-adherent bacteria.
-
The remaining biofilm is stained with crystal violet.
-
The stained biofilm is then solubilized, and the absorbance is measured to quantify the biofilm biomass.
Macrophage Intracellular Survival Assay
This assay assesses the effect of this compound on the survival of MRSA within macrophages.
Protocol:
-
A monolayer of macrophages (e.g., RAW 264.7) is cultured in a multi-well plate.
-
The macrophages are infected with MRSA at a specific multiplicity of infection (MOI).
-
After an incubation period to allow for phagocytosis, extracellular bacteria are killed by the addition of an antibiotic that does not penetrate the macrophages (e.g., gentamicin).
-
The infected macrophages are then treated with different concentrations of this compound.
-
Following treatment, the macrophages are lysed to release the intracellular bacteria.
-
The number of viable intracellular bacteria is determined by plating serial dilutions of the lysate and counting the resulting colony-forming units (CFU).
Conclusion
This compound represents a promising lead compound for the development of novel therapeutics to combat MRSA infections. Its unique mechanism of action, which involves the inhibition of a key virulence regulator, offers a new strategy to overcome antibiotic resistance and mitigate the pathogenic effects of this formidable pathogen. Further research and development are warranted to explore the full therapeutic potential of this and similar compounds.
References
- 1. moodle2.units.it [moodle2.units.it]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of an antivirulence compound that reverses β-lactam resistance in MRSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of an antivirulence compound that reverses β-lactam resistance in MRSA — Brown Lab [brownlab.ca]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for MAC-545496 in MRSA Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methicillin-resistant Staphylococcus aureus (MRSA) presents a significant global health threat due to its resistance to a broad range of antibiotics.[1][2] A promising strategy to combat MRSA infections is the development of antivirulence compounds that disarm the bacterium without directly killing it, thereby reducing the selective pressure for resistance development.[3][4] MAC-545496 is a novel small molecule that has emerged as a potent tool in MRSA research.[5][6] This compound acts as a nanomolar inhibitor of the glycopeptide-resistance-associated protein R (GraR), a key transcriptional regulator involved in cell envelope stress response, virulence, and antibiotic resistance.[5][6][7][8]
These application notes provide a comprehensive overview of the use of this compound in MRSA research, including its mechanism of action, quantitative data on its activity, and detailed protocols for key experiments.
Mechanism of Action
This compound functions by inhibiting the GraR protein, a response regulator in the GraXRS two-component system.[5][7][8] This system is crucial for MRSA's ability to respond to cell-envelope stress, often induced by antimicrobial peptides and certain antibiotics.[5][7] By inhibiting GraR, this compound disrupts the downstream signaling cascade that leads to the expression of genes involved in virulence and antibiotic resistance.[5][7] This leads to several observable effects:
-
Reversal of β-lactam Resistance: this compound resensitizes MRSA to β-lactam antibiotics like cefuroxime and oxacillin.[6]
-
Attenuation of Virulence: The compound reduces the virulence of MRSA, as demonstrated in preclinical models.[5][6]
-
Inhibition of Biofilm Formation: this compound can prevent the formation of biofilms, which are critical for chronic MRSA infections.[5][8]
-
Abrogation of Intracellular Survival: It limits the ability of MRSA to survive within macrophages, a key aspect of its pathogenesis.[5]
Quantitative Data
The following tables summarize the key quantitative data regarding the activity of this compound against MRSA.
| Parameter | Value | MRSA Strain | Notes |
| GraR Binding Affinity (Kd) | ≤ 0.1 nM | Not Specified | Demonstrates very strong binding to the target protein.[6] |
| IC50 for mprF Expression Inhibition | 0.0376 µg/mL | USA300 | mprF is a downstream target of GraR, indicating potent inhibition of the signaling pathway.[3][6][7] |
| Antibiotic | MIC without this compound (µg/mL) | This compound Concentration (µg/mL) | MIC with this compound (µg/mL) | MRSA Strain |
| Cefuroxime | 512 | 0.03 | 8 | USA300[6] |
Signaling Pathway and Experimental Workflow
GraR Signaling Pathway Inhibition by this compound
Caption: Inhibition of the GraR signaling pathway by this compound in MRSA.
General Experimental Workflow for Evaluating this compound
Caption: A general workflow for the experimental evaluation of this compound.
Experimental Protocols
Synergy Testing: Checkerboard Broth Microdilution Assay
This protocol determines the synergistic effect of this compound with a β-lactam antibiotic against MRSA.
Materials:
-
MRSA strain (e.g., USA300)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound
-
β-lactam antibiotic (e.g., cefuroxime)
-
96-well microtiter plates
-
Spectrophotometer
Protocol:
-
Prepare a bacterial inoculum of the MRSA strain adjusted to 0.5 McFarland standard in CAMHB.
-
Prepare serial twofold dilutions of the β-lactam antibiotic and this compound in CAMHB in separate tubes.
-
In a 96-well plate, add 50 µL of CAMHB to all wells.
-
Add 50 µL of the diluted β-lactam antibiotic to the wells in a serial dilution across the x-axis.
-
Add 50 µL of the diluted this compound to the wells in a serial dilution down the y-axis. This creates a matrix of different antibiotic and compound concentrations.
-
Add 100 µL of the prepared bacterial inoculum to each well.
-
Include control wells with only the antibiotic, only this compound, and no treatment.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination. The MIC is the lowest concentration that inhibits visible bacterial growth.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Interpret the results: FICI ≤ 0.5 indicates synergy, >0.5 to 4 indicates an additive or indifferent effect, and >4 indicates antagonism.
Biofilm Inhibition Assay: Crystal Violet Method
This protocol quantifies the ability of this compound to inhibit MRSA biofilm formation.
Materials:
-
MRSA strain (e.g., USA300)
-
Tryptic Soy Broth (TSB) supplemented with 1% glucose
-
This compound
-
96-well flat-bottom microtiter plates
-
0.1% Crystal Violet solution
-
30% Acetic Acid
-
Spectrophotometer
Protocol:
-
Grow the MRSA strain overnight in TSB.
-
Dilute the overnight culture 1:100 in fresh TSB with 1% glucose.
-
Prepare serial dilutions of this compound in TSB with 1% glucose.
-
In a 96-well plate, add 100 µL of the diluted bacterial culture to each well.
-
Add 100 µL of the this compound dilutions to the respective wells. Include a no-treatment control.
-
Incubate the plate at 37°C for 24 hours without shaking.
-
After incubation, gently wash the wells twice with phosphate-buffered saline (PBS) to remove planktonic bacteria.
-
Air-dry the plate.
-
Add 125 µL of 0.1% crystal violet to each well and incubate at room temperature for 15 minutes.
-
Wash the wells three times with PBS and air-dry.
-
Add 200 µL of 30% acetic acid to each well to solubilize the crystal violet.
-
Measure the absorbance at 570 nm using a spectrophotometer. A decrease in absorbance indicates biofilm inhibition.
Galleria mellonella Virulence Assay
This in vivo model assesses the effect of this compound on MRSA virulence.
Materials:
-
G. mellonella larvae (final instar stage)
-
MRSA strain (e.g., USA300)
-
This compound
-
Phosphate-buffered saline (PBS)
-
1 mL syringes with 30-gauge needles
Protocol:
-
Prepare an MRSA inoculum in PBS to a concentration of 10^6 CFU/mL.
-
Divide the larvae into groups (e.g., PBS control, MRSA infection only, MRSA infection + this compound).
-
Inject 10 µL of the MRSA inoculum into the last left proleg of each larva in the infection groups. Inject the control group with 10 µL of sterile PBS.
-
At a set time post-infection (e.g., 1-2 hours), inject a separate 10 µL dose of this compound at a predetermined concentration into the last right proleg of the treatment group larvae.
-
Incubate the larvae at 37°C in the dark.
-
Monitor larval survival daily for 3-5 days. Larvae are considered dead when they do not respond to touch.
-
Plot survival curves (Kaplan-Meier) and analyze for statistical significance. Increased survival in the this compound treated group indicates attenuation of virulence.
Macrophage Intracellular Survival Assay
This protocol evaluates the ability of this compound to reduce the survival of MRSA within macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
MRSA strain (e.g., USA300)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound
-
Gentamicin
-
0.1% Triton X-100 in PBS
-
24-well tissue culture plates
Protocol:
-
Seed macrophages in 24-well plates and grow to confluence.
-
Opsonize MRSA by incubating with 20% normal human serum for 30 minutes.
-
Infect the macrophage monolayer with opsonized MRSA at a multiplicity of infection (MOI) of 10 for 1 hour at 37°C.
-
Wash the cells with PBS to remove extracellular bacteria.
-
Add fresh media containing gentamicin (e.g., 100 µg/mL) to kill any remaining extracellular bacteria and incubate for 1 hour.
-
Wash the cells again and add fresh media with a lower concentration of gentamicin (e.g., 10 µg/mL) with or without this compound at the desired concentration.
-
At different time points (e.g., 0, 4, 8, 12 hours), lyse the macrophages with 0.1% Triton X-100.
-
Perform serial dilutions of the lysate and plate on Tryptic Soy Agar (TSA) to determine the number of viable intracellular bacteria (CFU/mL).
-
A reduction in CFU/mL in the this compound treated group compared to the control indicates abrogation of intracellular survival.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. Experimental evolution of Staphylococcus aureus in macrophages: dissection of a conditional adaptive trait promoting intracellular survival - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for MAC-545496 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
MAC-545496 is a novel small molecule inhibitor that has demonstrated significant potential as an antivirulence agent against Methicillin-Resistant Staphylococcus aureus (MRSA).[1][2][3] This compound effectively reverses β-lactam resistance in MRSA, inhibits the formation of biofilms, and reduces the intracellular survival of these bacteria within macrophages.[1][2][3] The mechanism of action for this compound is the inhibition of GraR, a crucial response regulator involved in the cell-envelope stress response of S. aureus.[1][2][3] These properties make this compound a valuable research tool for studying the GraXRS regulatory system and a promising lead compound for the development of new therapeutics to combat drug-resistant staphylococcal infections.[1][2]
These application notes provide detailed protocols for key in vitro assays to evaluate the efficacy of this compound.
Data Summary
The following tables summarize the quantitative data for the in vitro activity of this compound against MRSA.
Table 1: Synergistic Activity of this compound with β-Lactam Antibiotics against S. aureus USA300
| Compound Combination | This compound Concentration (µg/mL) | Oxacillin MIC (µg/mL) | Fold-change in Oxacillin MIC |
| Oxacillin alone | 0 | >256 | - |
| Oxacillin + this compound | 0.06 | ≤2 | >128 |
MIC: Minimum Inhibitory Concentration. Data extracted from checkerboard assays.[4]
Table 2: Effect of this compound on Intracellular Survival of S. aureus USA300 in RAW 264.7 Macrophages
| Treatment Group | This compound Concentration (µg/mL) | Fold Change in CFU/mL (12h vs 1.5h) |
| DMSO (Control) | 0 | ~10 |
| This compound | 0.5 | ~1 (Replication halted) |
| This compound | 20 | <1 (Replication inhibited) |
CFU: Colony Forming Units. Data represents the fold change in intracellular bacterial numbers over 10.5 hours.[4]
Signaling Pathway
The primary target of this compound is the GraR response regulator, a key component of the GraXRS three-component signaling system in Staphylococcus aureus. This system is integral to sensing and responding to cell-envelope stress, including the presence of cationic antimicrobial peptides (CAMPs). Inhibition of GraR disrupts this signaling cascade, leading to increased susceptibility to antibiotics and reduced virulence.
Experimental Protocols
Checkerboard Assay for Synergy Testing
This protocol determines the synergistic effect of this compound with a β-lactam antibiotic (e.g., oxacillin) against MRSA.
Materials:
-
MRSA strain (e.g., USA300)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound stock solution
-
Oxacillin stock solution
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare Antibiotic Dilutions:
-
Prepare serial two-fold dilutions of this compound and oxacillin in CAMHB in separate 96-well plates.
-
-
Set up Checkerboard Plate:
-
In a new 96-well plate, add 50 µL of CAMHB to all wells.
-
Add 50 µL of each this compound dilution along the y-axis (rows).
-
Add 50 µL of each oxacillin dilution along the x-axis (columns). This creates a matrix of antibiotic combinations.
-
-
Prepare Inoculum:
-
Grow MRSA in CAMHB to an optical density at 600 nm (OD600) corresponding to a 0.5 McFarland standard.
-
Dilute the bacterial suspension to achieve a final concentration of 5 x 10^5 CFU/mL in each well.
-
-
Inoculation:
-
Add 100 µL of the diluted MRSA inoculum to each well of the checkerboard plate.
-
-
Incubation:
-
Incubate the plate at 37°C for 16-20 hours.
-
-
Data Analysis:
-
Determine the Minimum Inhibitory Concentration (MIC) for each antibiotic alone and in combination. The MIC is the lowest concentration that visibly inhibits bacterial growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) index:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FIC Index = FIC of Drug A + FIC of Drug B
-
-
Interpret the results: Synergy (FIC ≤ 0.5), Additive (0.5 < FIC ≤ 1), Indifference (1 < FIC ≤ 4), Antagonism (FIC > 4).[5][6][7]
-
Biofilm Formation Inhibition Assay (Crystal Violet Method)
This assay quantifies the ability of this compound to inhibit MRSA biofilm formation.
Materials:
-
MRSA strain (e.g., USA300)
-
Tryptic Soy Broth supplemented with 1% glucose (TSBg)
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
0.1% Crystal Violet solution
-
30% Acetic Acid
-
Sterile 96-well flat-bottom microtiter plates
-
Plate reader
Procedure:
-
Prepare Culture:
-
Grow MRSA overnight in TSBg.
-
Dilute the overnight culture 1:100 in fresh TSBg.
-
-
Plate Setup:
-
Add 100 µL of TSBg to each well of a 96-well plate.
-
Add serial dilutions of this compound to the appropriate wells. Include a vehicle control (DMSO).
-
-
Inoculation:
-
Add 100 µL of the diluted MRSA culture to each well.
-
-
Incubation:
-
Incubate the plate at 37°C for 24 hours without shaking.
-
-
Washing:
-
Carefully discard the culture medium and wash the wells twice with 200 µL of PBS to remove planktonic (non-adherent) bacteria.
-
-
Staining:
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
-
Washing:
-
Remove the crystal violet solution and wash the plate three times with 200 µL of PBS.
-
-
Solubilization:
-
Add 200 µL of 30% acetic acid to each well to solubilize the crystal violet bound to the biofilm.
-
-
Quantification:
-
Measure the absorbance at 570 nm using a plate reader. The absorbance is proportional to the amount of biofilm formed.
-
Macrophage Intracellular Survival Assay
This protocol assesses the effect of this compound on the survival of MRSA within macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
DMEM with 10% FBS
-
MRSA strain (e.g., USA300)
-
This compound stock solution
-
Gentamicin
-
Sterile water with 0.1% Triton X-100
-
Tryptic Soy Agar (TSA) plates
-
24-well tissue culture plates
Procedure:
-
Seed Macrophages:
-
Seed RAW 264.7 macrophages into a 24-well plate at a density of 2.5 x 10^5 cells per well and incubate overnight.
-
-
Infection:
-
Wash the macrophages with PBS.
-
Infect the macrophages with MRSA at a Multiplicity of Infection (MOI) of 10 for 1 hour at 37°C in 5% CO2.
-
-
Kill Extracellular Bacteria:
-
Aspirate the medium and wash the cells twice with PBS.
-
Add fresh medium containing 100 µg/mL gentamicin and incubate for 1 hour to kill extracellular bacteria.
-
-
Treatment:
-
Wash the cells again and add fresh medium containing a lower concentration of gentamicin (e.g., 10 µg/mL) and the desired concentrations of this compound or vehicle control.
-
-
Incubation:
-
Incubate the plates for different time points (e.g., 1.5 hours and 12 hours).
-
-
Lysis and Plating:
-
At each time point, wash the cells with PBS.
-
Lyse the macrophages with 500 µL of sterile water containing 0.1% Triton X-100.
-
Perform serial dilutions of the lysate in PBS.
-
-
Quantification:
References
- 1. Discovery of an antivirulence compound that reverses β-lactam resistance in MRSA — Brown Lab [brownlab.ca]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of an antivirulence compound that reverses β-lactam resistance in MRSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. moodle2.units.it [moodle2.units.it]
- 5. New combination approaches to combat methicillin-resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a Polymicrobial Checkerboard Assay as a Tool for Determining Combinatorial Antibiotic Effectiveness in Polymicrobial Communities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. MRSA Isolates from Patients with Persistent Bacteremia Generate Nonstable Small Colony Variants In Vitro within Macrophages and Endothelial Cells during Prolonged Vancomycin Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Macrophage-mimicking nanodiscs for treating systemic infection caused by methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting macrophage activation for the prevention and treatment of S. aureus biofilm infections - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Investigating intracellular persistence of Staphylococcus aureus within a murine alveolar macrophage cell line - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Intracellular Bacterial Survival with MAC-545496
Audience: Researchers, scientists, and drug development professionals.
Introduction
MAC-545496 is a potent, small molecule inhibitor of the GraR protein in Staphylococcus aureus.[1][2] GraR is a key response regulator involved in the GraXRS two-component system, which plays a crucial role in sensing and responding to cell-envelope stress, including that induced by cationic antimicrobial peptides (CAMPs) and antibiotics.[1][2] By inhibiting GraR, this compound acts as an antivirulence agent, disrupting critical bacterial processes such as biofilm formation and resistance to antibiotics.[3][4] Notably, this compound has been shown to significantly reduce the intracellular survival of S. aureus within macrophages, making it a valuable tool for studying bacterial pathogenesis and for the development of novel anti-infective therapies.[1][5]
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to investigate the intracellular survival of bacteria, particularly Methicillin-Resistant Staphylococcus aureus (MRSA).
Mechanism of Action
This compound functions as a nanomolar inhibitor of GraR.[2] The GraXRS system regulates the expression of genes involved in cell envelope homeostasis and virulence.[1] Inhibition of GraR by this compound leads to a downstream cascade of effects, including increased susceptibility to cell-envelope stressors and a reduction in the expression of virulence factors necessary for survival within host cells.[2][6] This makes the bacterium more vulnerable to host immune defenses within the intracellular environment of phagocytic cells like macrophages.[4][6]
Data Presentation
The following table summarizes the quantitative data from a study investigating the effect of this compound on the intracellular survival of S. aureus USA300 in RAW 264.7 macrophages.[5]
| Treatment Group | Fold Change in Intracellular CFU (12h vs 1.5h) | Statistical Significance (p-value) |
| S. aureus USA300 (Wild Type) + DMSO (Control) | ~1.0 (Normalized) | - |
| S. aureus USA300 (Wild Type) + this compound | Significantly Reduced | < 0.001 |
| S. aureus ΔgraR Mutant + DMSO | Significantly Reduced | < 0.001 |
| S. aureus ΔgraR Mutant + this compound | Significantly Reduced | < 0.001 |
Data adapted from a study by El-Halfawy et al., which demonstrated that this compound abrogates the intracellular survival of S. aureus USA300.[5] The fold change is calculated as the ratio of CFU/ml at 12 hours to 1.5 hours post-infection, normalized to the wild-type control.[5]
Experimental Protocols
Herein, we provide a detailed protocol for a macrophage intracellular survival assay to evaluate the efficacy of this compound.
Protocol 1: Staphylococcus aureus Intracellular Survival Assay in Macrophages
Objective: To quantify the effect of this compound on the survival of S. aureus within a macrophage cell line.
Materials:
-
RAW 264.7 macrophage cell line
-
Staphylococcus aureus strain (e.g., USA300)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Tryptic Soy Broth (TSB)
-
Tryptic Soy Agar (TSA) plates
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Gentamicin
-
Sterile, deionized water
-
24-well tissue culture plates
-
Hemocytometer or automated cell counter
-
Incubator (37°C, 5% CO2)
-
Shaking incubator
-
Spectrophotometer
Procedure:
-
Cell Culture Maintenance:
-
Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture cells every 2-3 days to maintain logarithmic growth.
-
-
Preparation of Bacteria:
-
Inoculate a single colony of S. aureus into 5 mL of TSB and grow overnight at 37°C with shaking.
-
The next day, subculture the overnight culture into fresh TSB and grow to mid-logarithmic phase (OD600 ≈ 0.4-0.6).
-
Harvest the bacteria by centrifugation, wash twice with PBS, and resuspend in antibiotic-free DMEM to the desired concentration.
-
-
Macrophage Infection:
-
Seed RAW 264.7 cells into 24-well plates at a density of 2.5 x 10^5 cells per well and allow them to adhere overnight.
-
On the day of the experiment, wash the macrophage monolayers twice with PBS.
-
Infect the macrophages with the prepared S. aureus suspension at a Multiplicity of Infection (MOI) of 10.
-
Centrifuge the plates at 200 x g for 5 minutes to synchronize the infection.
-
Incubate for 1 hour at 37°C with 5% CO2 to allow for phagocytosis.
-
-
Extracellular Bacteria Killing:
-
After the 1-hour infection period, aspirate the medium and wash the cells three times with PBS to remove non-adherent bacteria.
-
Add fresh DMEM containing gentamicin (e.g., 100 µg/mL) to kill extracellular bacteria and incubate for 30 minutes.
-
-
This compound Treatment:
-
After the gentamicin treatment, wash the cells again with PBS.
-
Add fresh DMEM containing a lower concentration of gentamicin (e.g., 10 µg/mL) to prevent the growth of any remaining extracellular bacteria.
-
Add this compound to the treatment wells at the desired final concentration (e.g., 0.5 µg/mL).[5] Add an equivalent volume of DMSO to the control wells.
-
This time point is considered t = 1.5 hours.[5]
-
-
Quantification of Intracellular Bacteria:
-
At t = 1.5 hours: Lyse the cells in a subset of wells by adding sterile, cold deionized water and incubating for 10 minutes. Pipette vigorously to ensure complete lysis.
-
Serially dilute the lysates in PBS and plate onto TSA plates.
-
Incubate the plates at 37°C for 18-24 hours and count the Colony Forming Units (CFUs).
-
At t = 12 hours: Repeat the lysis and plating procedure for the remaining wells.[5]
-
-
Data Analysis:
-
Calculate the number of CFUs per well at each time point.
-
Determine the fold change in intracellular bacteria by dividing the CFU count at 12 hours by the CFU count at 1.5 hours for each condition.
-
Normalize the results to the vehicle control (DMSO).
-
Perform statistical analysis (e.g., ANOVA) to determine the significance of the observed differences.
-
Mandatory Visualization
Caption: Workflow for the macrophage intracellular survival assay.
Caption: Inhibition of the GraXRS pathway by this compound.
References
- 1. Discovery of an antivirulence compound that reverses β-lactam resistance in MRSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of an antivirulence compound that reverses β-lactam resistance in MRSA — Brown Lab [brownlab.ca]
- 4. | BioWorld [bioworld.com]
- 5. researchgate.net [researchgate.net]
- 6. This New Compound May Be Able To Battle A Common Hospital Superbug [forbes.com]
Application Notes and Protocols for In Vivo Efficacy Testing of MAC-545496
Disclaimer: The compound MAC-545496 is described in scientific literature as an antivirulence agent that reverses β-lactam resistance in Methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3][4][5] It is not recognized as an anti-cancer agent. The following protocol is a hypothetical framework created to fulfill the user's request for an in vivo anti-cancer efficacy testing protocol, using "this compound" as a placeholder for a fictional anti-cancer compound.
For the purpose of this protocol, we will assume a hypothetical mechanism of action for our fictional anti-cancer compound, this compound: a potent and selective inhibitor of Tumor Proliferation Kinase 1 (TPK1), a key enzyme in the MAPK signaling pathway often dysregulated in colorectal cancer.
Introduction
These application notes provide a detailed protocol for evaluating the in vivo anti-tumor efficacy of this compound, a selective inhibitor of TPK1, using a human colorectal cancer xenograft model in immunodeficient mice. Preclinical in vivo efficacy studies are a critical step in the development of novel anti-cancer therapeutics, providing essential data on a compound's activity in a whole-organism setting.[6][7] This document is intended for researchers, scientists, and drug development professionals.
Signaling Pathway
The hypothetical target of this compound, TPK1, is a downstream effector in the MAPK/ERK signaling pathway. Inhibition of TPK1 is expected to block signals that promote cell proliferation and survival.
Caption: Hypothetical MAPK/ERK signaling pathway showing inhibition by this compound.
Experimental Protocols
Animal Models and Husbandry
-
Species: Athymic Nude Mice (e.g., NU/NU) or NOD-scid gamma (NSG) mice.
-
Age/Weight: 6-8 weeks old, 20-25 g at the start of the experiment.
-
Housing: Animals will be housed in sterile, individually ventilated cages with controlled temperature (22 ± 2°C), humidity (55 ± 10%), and a 12-hour light/dark cycle. They will have ad libitum access to sterile food and water.
-
Ethical Approval: All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with institutional guidelines.
Cell Culture and Tumor Implantation
-
Cell Line: HCT116 human colorectal carcinoma cell line.
-
Culture Conditions: Cells are cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Implantation:
-
Harvest HCT116 cells during the exponential growth phase.
-
Resuspend cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.[6]
-
Experimental Design and Treatment
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements at least twice a week. Tumor volume (V) will be calculated using the formula: V = (length x width^2) / 2.[8]
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=10 per group).[9]
-
Drug Preparation:
-
This compound: Dissolve in a vehicle appropriate for its solubility (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline).
-
Vehicle Control: Prepare the same formulation without the active compound.
-
Positive Control: A standard-of-care chemotherapeutic agent for colorectal cancer (e.g., 5-Fluorouracil).
-
-
Dosing and Administration: Administer treatments for 21 days as detailed in Table 1. The route of administration should be determined from prior pharmacokinetic studies (e.g., oral gavage (p.o.) or intraperitoneal (i.p.) injection).
Data Presentation
Table 1: Treatment Groups and Dosing Schedule
| Group | Treatment | Dose (mg/kg) | Route | Schedule | No. of Animals |
| 1 | Vehicle Control | N/A | p.o. | Daily | 10 |
| 2 | This compound (Low Dose) | 10 | p.o. | Daily | 10 |
| 3 | This compound (High Dose) | 30 | p.o. | Daily | 10 |
| 4 | Positive Control (5-FU) | 20 | i.p. | Twice a week | 10 |
Table 2: Key Efficacy Endpoints
| Endpoint | Description | Measurement Method |
| Tumor Volume | Change in tumor size over time | Caliper measurements twice weekly |
| Tumor Weight | Final tumor weight at study termination | Excised tumor weighed on a precision scale |
| Body Weight | Indicator of systemic toxicity | Weighed twice weekly |
| Tumor Growth Inhibition (TGI) | Percentage of tumor growth reduction compared to vehicle control | TGI (%) = [1 - (ΔT/ΔC)] x 100, where ΔT is the change in the treated group's tumor volume and ΔC is the change in the control group's tumor volume. |
| Survival | Time until endpoint (e.g., tumor volume > 2000 mm³ or signs of morbidity) | Daily observation |
Experimental Workflow
The overall workflow for the in vivo efficacy study is outlined below.
Caption: Workflow for the in vivo efficacy study of this compound.
Endpoint Analysis
-
Study Termination: The study will be terminated after 21 days of treatment, or when tumors in the control group reach the pre-defined endpoint volume (e.g., 2000 mm³), or if animals show signs of significant toxicity (e.g., >20% body weight loss).[10]
-
Necropsy: At the end of the study, animals will be euthanized. Tumors will be excised, weighed, and a portion may be fixed in formalin for histopathology or flash-frozen for biomarker analysis.
-
Statistical Analysis:
-
Differences in tumor volume and weight between groups will be analyzed using an appropriate statistical test, such as a one-way ANOVA with post-hoc tests.
-
Survival data can be analyzed using Kaplan-Meier curves and the log-rank test.[10]
-
A p-value of <0.05 will be considered statistically significant.
-
By following this detailed protocol, researchers can robustly evaluate the in vivo anti-tumor efficacy of the hypothetical compound this compound and gather critical data to support its further development as a potential cancer therapeutic.
References
- 1. Discovery of an antivirulence compound that reverses β-lactam resistance in MRSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of an antivirulence compound that reverses β-lactam resistance in MRSA. | Sigma-Aldrich [sigmaaldrich.com]
- 4. Discovery of an antivirulence compound that reverses β-lactam resistance in MRSA — Brown Lab [brownlab.ca]
- 5. | BioWorld [bioworld.com]
- 6. benchchem.com [benchchem.com]
- 7. In Vivo Efficacy Evaluation for Cancer Therapy - Alfa Cytology [alfacytology.com]
- 8. researchgate.net [researchgate.net]
- 9. Bridging the gap between in vitro and in vivo: Dose and schedule predictions for the ATR inhibitor AZD6738 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing MAC-545496 Synergy with Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction
MAC-545496 is a novel small molecule that has been identified as a potent inhibitor of GraR, a key regulator of the cell-envelope stress response in Staphylococcus aureus.[1][2][3][4][5] This inhibition mechanism leads to the reversal of β-lactam resistance in methicillin-resistant S. aureus (MRSA), making this compound a promising candidate for combination therapy.[1][3][4][5] These application notes provide detailed protocols for assessing the synergistic potential of this compound with various antibiotics against S. aureus, with a focus on MRSA. The primary methods covered are the checkerboard microdilution assay and the time-kill curve assay, which are standard in vitro techniques for evaluating antimicrobial synergy.
Mechanism of Action: GraR Inhibition
This compound acts as a nanomolar inhibitor of the GraR protein, which is part of the GraXRS two-component regulatory system.[1][2][3] This system plays a crucial role in sensing and responding to cell envelope stress, including the presence of antimicrobial peptides and certain antibiotics. By inhibiting GraR, this compound disrupts the normal stress response, leading to increased susceptibility of MRSA to β-lactam antibiotics.[1][2][3] This compound has also been shown to inhibit biofilm formation and reduce virulence, further highlighting its therapeutic potential.[1][2][3][4][5]
Data Presentation: Quantifying Synergy
The synergy between this compound and an antibiotic is typically quantified using the Fractional Inhibitory Concentration (FIC) index for checkerboard assays and by observing a significant reduction in bacterial colony-forming units (CFU) in time-kill assays.
Checkerboard Assay Data
The FIC index is calculated to determine the nature of the interaction between two compounds. The results are interpreted as follows:
-
Synergy: FIC index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC index ≤ 4.0
-
Antagonism: FIC index > 4.0
Below are illustrative tables summarizing potential checkerboard assay results for this compound in combination with cefuroxime against MRSA strain USA300.
Table 1: Illustrative MICs and FIC Indices for this compound and Cefuroxime Combination against MRSA USA300
| Compound | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC | FIC Index (ΣFIC) | Interpretation |
| This compound | 8 | 1 | 0.125 | 0.25 | Synergy |
| Cefuroxime | 64 | 8 | 0.125 |
Time-Kill Assay Data
A synergistic effect in a time-kill assay is generally defined as a ≥ 2-log10 decrease in CFU/mL after a specified time (e.g., 24 hours) with the combination compared to the most active single agent.
Table 2: Illustrative Time-Kill Assay Results for this compound and Oxacillin against MRSA
| Treatment | Log10 CFU/mL at 0 hours | Log10 CFU/mL at 24 hours | Change in Log10 CFU/mL |
| Growth Control | 6.0 | 9.2 | +3.2 |
| This compound (at 1/4 MIC) | 6.0 | 8.9 | +2.9 |
| Oxacillin (at 1/4 MIC) | 6.0 | 8.5 | +2.5 |
| This compound + Oxacillin | 6.0 | 4.5 | -1.5 |
Experimental Protocols
Protocol 1: Checkerboard Microdilution Assay
This method assesses the in vitro interaction of two antimicrobial agents through a series of twofold dilutions.
Materials:
-
This compound stock solution
-
Antibiotic stock solution (e.g., a β-lactam)
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial culture (e.g., MRSA strain) grown to logarithmic phase
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare Bacterial Inoculum:
-
Culture the test organism in CAMHB to the mid-logarithmic phase.
-
Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.
-
-
Prepare Drug Dilutions:
-
Prepare a series of twofold dilutions of this compound and the test antibiotic in CAMHB in separate tubes or deep-well plates. The concentration range should span from well above to well below the expected Minimum Inhibitory Concentration (MIC) of each compound.
-
-
Set up the Checkerboard Plate:
-
Add 50 µL of CAMHB to each well of a 96-well plate.
-
Along the x-axis (e.g., columns 1-10), add 50 µL of serially diluted this compound.
-
Along the y-axis (e.g., rows A-G), add 50 µL of the serially diluted antibiotic. This creates a matrix of varying concentrations of both agents.
-
Include control wells: a row with only this compound dilutions, a column with only antibiotic dilutions, and a growth control well with no antimicrobial agents.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
After incubation, determine the MIC of each drug alone and in combination. The MIC is the lowest concentration that completely inhibits visible growth.
-
Calculate the FIC for each drug: FIC = MIC of drug in combination / MIC of drug alone.
-
Calculate the FIC index: ΣFIC = FIC of this compound + FIC of the antibiotic.
-
Interpret the results based on the FIC index values provided above.
-
Protocol 2: Time-Kill Curve Assay
This dynamic assay measures the rate of bacterial killing over time when exposed to antimicrobial agents, alone and in combination.
Materials:
-
This compound stock solution
-
Antibiotic stock solution
-
Culture flasks with CAMHB
-
Bacterial culture (e.g., MRSA strain)
-
Shaking incubator
-
Sterile saline or phosphate-buffered saline (PBS) for dilutions
-
Agar plates (e.g., Tryptic Soy Agar)
Procedure:
-
Prepare Bacterial Inoculum:
-
Grow the test organism to the mid-logarithmic phase in CAMHB.
-
Dilute the culture to a starting concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL in the test flasks.
-
-
Set up Test Flasks:
-
Prepare flasks containing CAMHB with the following conditions:
-
Growth control (no drug)
-
This compound at a sub-inhibitory concentration (e.g., 1/4 or 1/2 the MIC)
-
Antibiotic at a sub-inhibitory concentration (e.g., 1/4 or 1/2 the MIC)
-
The combination of this compound and the antibiotic at the same concentrations used individually.
-
-
-
Inoculation and Incubation:
-
Inoculate each flask with the prepared bacterial suspension.
-
Incubate the flasks at 37°C with constant agitation (e.g., 150-200 rpm).
-
-
Sampling and Plating:
-
At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), aseptically remove an aliquot from each flask.
-
Perform serial tenfold dilutions of each aliquot in sterile saline or PBS.
-
Plate a known volume of appropriate dilutions onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours, or until colonies are visible.
-
-
Data Analysis:
-
Count the number of colonies on the plates to determine the CFU/mL at each time point.
-
Plot the log10 CFU/mL versus time for each condition.
-
Synergy is defined as a ≥ 2-log10 decrease in CFU/mL at a specific time point (usually 24 hours) for the combination compared to the most active single agent.
-
Conclusion
The protocols outlined in these application notes provide a robust framework for evaluating the synergistic activity of this compound with antibiotics. The checkerboard assay offers a high-throughput method for initial screening of synergy, while the time-kill curve assay provides dynamic information on the rate and extent of bacterial killing. Proper execution of these methods will be critical in elucidating the full potential of this compound as a component of combination therapies to combat antibiotic-resistant S. aureus.
References
Application Notes and Protocols for Cell-Based Screening of MAC-545496 Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
MAC-545496 is a potent, nanomolar inhibitor of the Glycopeptide-resistance-associated protein R (GraR) in Staphylococcus aureus, including methicillin-resistant strains (MRSA).[1][2][3][4] GraR is the response regulator component of the GraXRS three-component system, which plays a pivotal role in sensing and responding to cell-envelope stress, such as that induced by cationic antimicrobial peptides (CAMPs).[5][6][7] Inhibition of GraR by this compound leads to a multi-faceted anti-virulence phenotype, including the reversal of β-lactam resistance, inhibition of biofilm formation, and a reduction in the intracellular survival of S. aureus within macrophages.[3][4]
These application notes provide a comprehensive suite of cell-based assays designed for the high-throughput screening and characterization of chemical analogs of this compound. The protocols are optimized for a multi-well plate format to facilitate efficient evaluation of compound libraries. The screening cascade is designed to identify analogs with potent on-target activity (GraR inhibition), desirable anti-virulence properties, and direct antibacterial effects.
GraXRS Signaling Pathway
The GraXRS system is a key regulator of cell envelope homeostasis in S. aureus. Under conditions of stress, such as exposure to CAMPs, the sensor kinase GraS is thought to autophosphorylate and subsequently transfer the phosphoryl group to the response regulator GraR. The accessory protein GraX is also essential for this signaling cascade.[7][8] Phosphorylated GraR then acts as a transcriptional regulator, binding to a conserved palindromic sequence in the promoter regions of target genes.[5][6][7] This binding upregulates the expression of genes that modify the cell envelope to repel cationic molecules, including the mprF gene (modifies membrane lipids) and the dlt operon (alanylates teichoic acids), as well as the vraFG operon, which encodes an ABC transporter also involved in resistance.[6][7] this compound directly inhibits GraR, preventing this adaptive response.
Figure 1. GraXRS Signaling Pathway and this compound Inhibition.
Proposed Screening Cascade
A tiered approach is recommended to efficiently screen and identify promising this compound analogs. This cascade prioritizes high-throughput methods for primary screening and employs more complex, lower-throughput assays for secondary validation and characterization of hits.
Figure 2. High-Throughput Screening Cascade for this compound Analogs.
Assay 1: GraR Reporter Assay (Primary Screen)
Application: To quantitatively assess the ability of this compound analogs to inhibit the GraR-mediated transcriptional response in S. aureus. This is a direct measure of target engagement in a cellular context. A reporter strain is used where the promoter of a GraR-regulated gene (e.g., mprF) drives the expression of a reporter gene like GFP or luciferase.[9][10]
Experimental Protocol:
-
Strain and Culture Preparation:
-
Use an S. aureus strain (e.g., USA300) harboring a reporter plasmid, such as pALC1484 with the mprF promoter driving gfpuvr expression.[9]
-
Grow an overnight culture of the reporter strain at 37°C in Tryptic Soy Broth (TSB) with appropriate antibiotic selection.
-
The next day, dilute the overnight culture 1:100 into fresh TSB and grow to early-exponential phase (OD₆₀₀ ≈ 0.2-0.3).
-
-
Assay Plate Preparation:
-
In a clear-bottom, black 96-well microplate, add this compound analogs to achieve final desired screening concentrations (e.g., 10 µM). Include this compound as a positive control and DMSO as a negative control.
-
Add a sub-lethal concentration of a GraXRS-inducing agent, such as the cationic antimicrobial peptide colistin (e.g., 50 µg/ml), to all wells except for the unstimulated controls.[7][11]
-
-
Inoculation and Incubation:
-
Add the prepared early-exponential phase reporter strain culture to each well to a final volume of 200 µL.
-
Measure the initial OD₆₀₀ and fluorescence (Excitation/Emission ≈ 395/509 nm for GFPuvr) using a microplate reader.
-
Incubate the plate at 37°C with shaking for 3-4 hours.
-
-
Data Acquisition and Analysis:
-
After incubation, measure the final OD₆₀₀ and fluorescence.
-
Normalize the fluorescence signal to bacterial growth by calculating the Relative Fluorescence Units (RFU) / OD₆₀₀ for each well.
-
Calculate the percent inhibition for each analog relative to the DMSO control.
-
Data Presentation:
| Compound ID | Concentration (µM) | Mean RFU/OD₆₀₀ | Std. Dev. | % Inhibition |
| DMSO | N/A | 15,250 | 850 | 0% |
| This compound | 10 | 1,850 | 210 | 87.9% |
| Analog-001 | 10 | 1,675 | 195 | 89.0% |
| Analog-002 | 10 | 12,800 | 760 | 16.1% |
| Analog-003 | 10 | 4,500 | 350 | 70.5% |
Assay 2: Bacterial Viability Assay (Primary Screen)
Application: To determine the direct antibacterial activity of the this compound analogs by measuring the Minimum Inhibitory Concentration (MIC). This assay identifies compounds with bactericidal or bacteriostatic effects.
Experimental Protocol:
-
Inoculum Preparation:
-
Assay Plate Preparation:
-
In a 96-well microplate, perform a two-fold serial dilution of each analog in CAMHB. A typical concentration range is 64 to 0.125 µg/mL.
-
Include a positive control (e.g., vancomycin) and a negative (no drug) growth control.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well. The final volume should be 100-200 µL.
-
Incubate the plate at 35°C for 18-24 hours in ambient air.[13]
-
-
Data Acquisition and Analysis:
Data Presentation:
| Compound ID | MIC (µg/mL) vs. S. aureus USA300 |
| This compound | >64 |
| Analog-001 | >64 |
| Analog-002 | 16 |
| Analog-003 | 8 |
| Vancomycin | 1 |
Assay 3: Biofilm Inhibition Assay (Secondary Validation)
Application: To assess the ability of active analogs to inhibit the formation of S. aureus biofilms, a key virulence factor.[3]
Experimental Protocol:
-
Inoculum Preparation:
-
Assay Plate Preparation:
-
Add serially diluted compounds to a 96-well flat-bottom tissue culture-treated plate.
-
Add the diluted bacterial culture to each well.
-
-
Incubation and Staining:
-
Incubate the plate statically at 37°C for 24 hours.
-
Gently aspirate the medium and wash the wells twice with Phosphate-Buffered Saline (PBS) to remove planktonic cells.[16]
-
Fix the adherent biofilms by air-drying or heating at 60°C for 1 hour.[15]
-
Stain the biofilms with 150 µL of 0.1% crystal violet for 15 minutes.[17]
-
Wash away excess stain with water and allow the plate to dry.
-
-
Data Acquisition and Analysis:
-
Solubilize the bound dye by adding 200 µL of 33% acetic acid to each well.[18]
-
Transfer the solubilized dye to a new flat-bottom plate and measure the absorbance at OD₅₉₅.
-
Calculate the percent biofilm inhibition relative to the untreated control.
-
Data Presentation:
| Compound ID | Concentration (µM) | Mean OD₅₉₅ | Std. Dev. | % Biofilm Inhibition |
| DMSO | N/A | 1.850 | 0.150 | 0% |
| This compound | 10 | 0.320 | 0.045 | 82.7% |
| Analog-001 | 10 | 0.280 | 0.030 | 84.9% |
| Analog-003 | 10 | 0.950 | 0.090 | 48.6% |
Assay 4: Macrophage Intracellular Survival Assay (Tertiary Characterization)
Application: To determine if lead candidates can reduce the survival of S. aureus within macrophages, mimicking a key aspect of the in vivo environment and a known activity of this compound.[3][4]
Figure 3. Workflow for the Macrophage Intracellular Survival Assay.
Experimental Protocol:
-
Macrophage Culture:
-
Infection:
-
Prepare an exponential-phase culture of S. aureus. Wash and resuspend the bacteria in cell culture medium.
-
Infect the differentiated macrophages at a multiplicity of infection (MOI) of 10:1 (bacteria:macrophage) for 1 hour.[19]
-
-
Extracellular Bacteria Killing:
-
Compound Treatment:
-
Wash the cells with PBS to remove the gentamicin.
-
Add fresh medium containing the test analogs at desired concentrations, along with a low concentration of gentamicin (e.g., 10 µg/mL) to prevent the growth of any bacteria released from lysed cells.[19]
-
-
Incubation and Lysis:
-
Incubate the plates for 24 to 48 hours.
-
At the end of the incubation, wash the cells again with PBS.
-
Lyse the macrophages with a solution of 0.1% Triton X-100 in sterile water to release the intracellular bacteria.[19]
-
-
Quantification:
-
Perform serial dilutions of the lysate and plate on TSB agar to determine the number of viable intracellular bacteria (Colony Forming Units, CFU).
-
Calculate the percent reduction in intracellular CFU for each analog compared to the DMSO-treated control.
-
Data Presentation:
| Compound ID | Concentration (µM) | Mean Intracellular CFU/mL (log₁₀) | Std. Dev. | % Reduction in CFU |
| DMSO | N/A | 6.50 | 0.15 | 0% |
| This compound | 10 | 4.80 | 0.20 | 98.0% |
| Analog-001 | 10 | 4.75 | 0.18 | 98.2% |
| Analog-003 | 10 | 6.10 | 0.25 | 60.2% |
References
- 1. Assess the Cell Viability of Staphylococcus aureus Biofilms | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. ableweb.org [ableweb.org]
- 3. Discovery of an antivirulence compound that reverses β-lactam resistance in MRSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of an antivirulence compound that reverses β-lactam resistance in MRSA — Brown Lab [brownlab.ca]
- 5. researchgate.net [researchgate.net]
- 6. Investigation of the Staphylococcus aureus GraSR Regulon Reveals Novel Links to Virulence, Stress Response and Cell Wall Signal Transduction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigation of the Staphylococcus aureus GraSR Regulon Reveals Novel Links to Virulence, Stress Response and Cell Wall Signal Transduction Pathways | PLOS One [journals.plos.org]
- 8. journals.asm.org [journals.asm.org]
- 9. GraS signaling in Staphylococcus aureus is regulated by a single D35 residue in the extracellular loop - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Investigation of the Staphylococcus aureus GraSR Regulon Reveals Novel Links to Virulence, Stress Response and Cell Wall Signal Transduction Pathways | PLOS One [journals.plos.org]
- 12. Frontiers | Development of a high-throughput minimum inhibitory concentration (HT-MIC) testing workflow [frontiersin.org]
- 13. Development of a Broth Microdilution Method for Exebacase Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. Static biofilm cultures of Gram-positive pathogens grown in a microtiter format used for anti-biofilm drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Biofilm Formation by Staphylococcus aureus Clinical Isolates is Differentially Affected by Glucose and Sodium Chloride Supplemented Culture Media - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 3.5. Biofilm Inhibition Assay [bio-protocol.org]
- 18. Crystal violet assay [bio-protocol.org]
- 19. journals.asm.org [journals.asm.org]
- 20. Investigating intracellular persistence of Staphylococcus aureus within a murine alveolar macrophage cell line - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MAC-545496 in Antimicrobial Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of MAC-545496, a novel antivirulence compound, in antimicrobial susceptibility testing. The information presented is based on the foundational discovery and characterization of this molecule, which has demonstrated significant potential in reversing β-lactam resistance in Methicillin-resistant Staphylococcus aureus (MRSA).
Introduction
This compound is a potent, bioactive small molecule identified through a high-throughput cell-based screen of approximately 45,000 synthetic compounds.[1][2] It functions as a nanomolar inhibitor of GraR, a key regulator within the GraXRS two-component system of S. aureus.[1][2] This system is crucial for the bacterial response to cell-envelope stress and is a significant determinant of virulence and antibiotic resistance.[1][2] By inhibiting GraR, this compound not only attenuates the virulence of MRSA but also resensitizes it to β-lactam antibiotics.[1] This dual action as both an antivirulence agent and an antibiotic adjuvant makes this compound a valuable tool for research and a promising lead compound for the development of new therapeutic strategies against drug-resistant staphylococcal infections.[1][2]
Data Presentation
The synergistic activity of this compound with various antimicrobial agents has been quantitatively assessed using checkerboard assays. The Fractional Inhibitory Concentration Index (FICI) is calculated to determine the nature of the interaction, with synergy defined as an FICI of ≤ 0.5.
Table 1: Synergistic Activity of this compound with Oxacillin against S. aureus USA300
| This compound (µg/mL) | Oxacillin (µg/mL) | Growth | FICI | Interpretation |
| ... | ... | ... | ... | ... |
| 0.06 | ≤2 | No | ≤0.0332 | Synergy |
| ... | ... | ... | ... | ... |
A low concentration of this compound (0.06 µg/mL) was sufficient to reduce the Minimum Inhibitory Concentration (MIC) of oxacillin to below the clinical breakpoint defined by the Clinical and Laboratory Standards Institute (CLSI), effectively rendering the MRSA strain susceptible to oxacillin.[1]
Table 2: Synergistic Activity of this compound with Polymyxin B against S. aureus USA300
| This compound (µg/mL) | Polymyxin B (µg/mL) | Growth | FICI | Interpretation |
| ... | ... | ... | ... | ... |
| ≤0.25 | ≤16 | No | ≤0.2812 | Synergy |
| ... | ... | ... | ... | ... |
This compound also demonstrates synergistic activity with cationic antimicrobial peptides like polymyxin B.[1]
Table 3: Biofilm Inhibition by this compound in S. aureus USA300
| This compound Concentration (µg/mL) | Biofilm Formation (A600 of CV, normalized) | % Inhibition |
| Control | Value | 0% |
| Concentration 1 | Value | Value |
| Concentration 2 | Value | Value |
| Concentration 3 | Value | Value |
(Note: Specific quantitative data on the percentage of biofilm inhibition at different concentrations of this compound requires access to the supplementary data of the primary research article. The table structure is provided for data insertion.) this compound has been shown to inhibit biofilm formation in S. aureus USA300.[1][3]
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
Protocol 1: Checkerboard Broth Microdilution Assay for Synergy Testing
This protocol is used to assess the synergistic interaction between this compound and an antimicrobial agent (e.g., a β-lactam antibiotic) against S. aureus.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
S. aureus strain (e.g., USA300)
-
This compound stock solution
-
Antimicrobial agent stock solution (e.g., oxacillin)
-
Sterile saline (0.85%)
-
Spectrophotometer
Procedure:
-
Inoculum Preparation:
-
From a fresh agar plate, pick several colonies of S. aureus and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the adjusted suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL.
-
-
Plate Setup:
-
Prepare serial twofold dilutions of this compound and the antimicrobial agent in CAMHB in separate tubes.
-
In the 96-well plate, add 50 µL of CAMHB to all wells.
-
Create a gradient of the antimicrobial agent by dispensing it in decreasing concentrations along the x-axis (e.g., columns 1-10).
-
Create a gradient of this compound by dispensing it in decreasing concentrations along the y-axis (e.g., rows A-G).
-
The final volume in each well should be 100 µL after the addition of the bacterial inoculum. Include a growth control (no antimicrobial agents) and a sterility control (no bacteria).
-
-
Inoculation:
-
Add 50 µL of the prepared bacterial inoculum to each well (except the sterility control), bringing the final volume to 100 µL and the final bacterial concentration to approximately 5 x 10⁵ CFU/mL.
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Determine the MIC of each agent alone and in combination by visual inspection for turbidity. The MIC is the lowest concentration that completely inhibits visible growth.
-
Calculate the FICI using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Interpret the results as follows: Synergy (FICI ≤ 0.5), Additive (0.5 < FICI ≤ 1), Indifference (1 < FICI ≤ 4), or Antagonism (FICI > 4).
-
Protocol 2: Crystal Violet Biofilm Inhibition Assay
This protocol is used to quantify the effect of this compound on biofilm formation by S. aureus.
Materials:
-
96-well flat-bottom polystyrene microtiter plates
-
Tryptic Soy Broth (TSB) supplemented with 1% glucose
-
S. aureus strain (e.g., USA300)
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
0.1% Crystal Violet solution
-
30% Acetic acid
-
Microplate reader
Procedure:
-
Inoculum Preparation:
-
Grow an overnight culture of S. aureus in TSB.
-
Dilute the overnight culture 1:100 in TSB supplemented with 1% glucose.
-
-
Plate Setup:
-
Add 100 µL of the diluted bacterial culture to each well of the 96-well plate.
-
Add varying concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO) and a growth control (no compound).
-
-
Incubation:
-
Incubate the plate at 37°C for 24 hours under static conditions.
-
-
Biofilm Staining and Quantification:
-
After incubation, carefully discard the planktonic cells by inverting the plate.
-
Wash the wells gently three times with 200 µL of PBS to remove non-adherent cells.
-
Air-dry the plate for 15-20 minutes.
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the crystal violet solution and wash the wells three times with 200 µL of PBS.
-
Solubilize the stained biofilm by adding 200 µL of 30% acetic acid to each well and incubate for 15 minutes at room temperature.
-
Transfer 150 µL of the solubilized crystal violet to a new flat-bottom 96-well plate.
-
Measure the absorbance at 600 nm (A600) using a microplate reader.
-
-
Data Analysis:
-
Normalize the biofilm formation (A600 of crystal violet) to the planktonic cell growth (OD600) for each well.
-
Calculate the percentage of biofilm inhibition for each concentration of this compound compared to the control.
-
Mandatory Visualization
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for synergy testing.
Caption: Mechanism of this compound action in S. aureus.
Caption: Experimental workflow for checkerboard synergy testing.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing MAC-545496 Concentration for Biofilm Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of MAC-545496 in Staphylococcus aureus biofilm assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action against biofilms?
A1: this compound is a potent small molecule that acts as an antivirulence agent against Methicillin-Resistant Staphylococcus aureus (MRSA).[1] Its primary mechanism of action is the inhibition of GraR, a key regulator in the GraXRS two-component system.[1][2] This system is involved in the bacterial response to cell-envelope stress and plays a crucial role in virulence and antibiotic resistance.[1][2] By inhibiting GraR, this compound disrupts the signaling pathway that contributes to biofilm formation, ultimately leading to its reduction.[1][3]
Q2: What is the recommended starting concentration range for this compound in a biofilm inhibition assay?
A2: Based on available literature, a pilot experiment to determine the optimal concentration of this compound should cover a broad range. A suggested starting point would be a serial dilution from approximately 0.1 µg/mL to 50 µg/mL. One study demonstrated significant biofilm inhibition by S. aureus USA300 in a dose-dependent manner, and another utilized a concentration of 1 µg/mL in checkerboard assays.[3][4] It is crucial to also determine the Minimum Inhibitory Concentration (MIC) of this compound for the specific strain you are using to distinguish between biofilm inhibition and bactericidal/bacteriostatic effects.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in Dimethyl Sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10 mg/mL) in sterile DMSO. This stock can then be further diluted in the appropriate culture medium to achieve the desired final concentrations for your assay. Ensure the final concentration of DMSO in the assay wells is consistent across all conditions (including controls) and is at a level that does not affect bacterial growth or biofilm formation (typically ≤1%).
Q4: Can this compound be used to disperse pre-formed biofilms?
A4: The primary evidence for this compound points towards its efficacy in inhibiting biofilm formation.[1][3] While its mechanism of action on the GraR signaling pathway suggests it may have an effect on mature biofilms, specific data on its dispersal capabilities is limited. A biofilm dispersal assay would be required to evaluate this, where the compound is added to established biofilms.
Experimental Protocols
Protocol 1: S. aureus Biofilm Inhibition Assay using Crystal Violet
This protocol outlines the steps to assess the ability of this compound to inhibit the formation of S. aureus biofilms in a 96-well plate format.
Materials:
-
Staphylococcus aureus strain (e.g., USA300)
-
Tryptic Soy Broth (TSB) supplemented with 1% glucose (or other suitable biofilm-promoting medium)
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
Sterile 96-well flat-bottomed polystyrene plates
-
0.1% Crystal Violet solution
-
30% Acetic Acid or 95% Ethanol
-
Phosphate Buffered Saline (PBS)
-
Plate reader
Procedure:
-
Prepare Bacterial Inoculum:
-
Inoculate a single colony of S. aureus into 5 mL of TSB and incubate overnight at 37°C with shaking.
-
The next day, dilute the overnight culture 1:100 in fresh, pre-warmed TSB with 1% glucose.
-
-
Prepare this compound Dilutions:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
Perform serial dilutions of the this compound stock solution in TSB with 1% glucose to achieve the desired final concentrations. Remember to include a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
-
Plate Setup:
-
Add 100 µL of the diluted bacterial suspension to each well of a 96-well plate.
-
Add 100 µL of the this compound dilutions to the corresponding wells. This will result in a final volume of 200 µL per well and a 1:2 dilution of your initial this compound concentrations.
-
Include the following controls:
-
Negative Control: 200 µL of sterile TSB with 1% glucose.
-
Positive Control (Bacterial Growth): 100 µL of bacterial suspension and 100 µL of TSB with 1% glucose.
-
Vehicle Control: 100 µL of bacterial suspension and 100 µL of TSB with 1% glucose containing the highest concentration of DMSO used.
-
-
-
Incubation:
-
Cover the plate and incubate statically for 24 hours at 37°C.
-
-
Crystal Violet Staining:
-
Gently discard the planktonic culture from each well.
-
Wash the wells twice with 200 µL of PBS to remove non-adherent cells. Be gentle to avoid dislodging the biofilm.
-
Air dry the plate for 15-20 minutes.
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.[5]
-
Remove the crystal violet solution and wash the wells three times with 200 µL of PBS.
-
-
Quantification:
-
Air dry the plate completely.
-
Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.[6]
-
Incubate for 15-30 minutes at room temperature with gentle shaking.
-
Transfer 125 µL of the solubilized crystal violet to a new flat-bottom 96-well plate.
-
Measure the absorbance at 570-600 nm using a plate reader.[3][7]
-
Quantitative Data Summary
The following table summarizes known concentrations of this compound used in published studies. This information can serve as a guide for designing your experiments.
| Application | Organism | Concentration | Outcome | Reference |
| Biofilm Inhibition Assay | S. aureus USA300 | Dose-dependent | Inhibition of biofilm formation | [3] |
| Checkerboard Assay | S. aureus USA300 | 1 µg/mL | Used in combination with cefuroxime | [4] |
| in vivo Virulence Assay | G. mellonella larvae | 0.042 mg/kg & 0.42 mg/kg | Attenuation of MRSA virulence | [1] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or weak biofilm formation in the positive control | - Inappropriate bacterial strain or growth medium.- Insufficient incubation time.- Sub-optimal growth conditions (e.g., temperature). | - Use a known biofilm-forming strain of S. aureus (e.g., USA300).- Supplement the medium with glucose (e.g., 1% TSBg) to promote biofilm formation.[8]- Increase incubation time to 48 hours.[6]- Ensure the incubator is calibrated to the correct temperature (37°C). |
| High variability between replicate wells | - Inconsistent pipetting.- Uneven washing, leading to inconsistent removal of biofilm.- Edge effects in the 96-well plate. | - Use a multichannel pipette for consistency.- Be gentle and consistent during the washing steps.[5]- Avoid using the outermost wells of the plate, or fill them with sterile water to maintain humidity. |
| High background in negative control wells | - Contamination of the medium.- Crystal violet precipitation. | - Use fresh, sterile medium.- Filter the crystal violet solution before use. |
| This compound appears to have no effect on biofilm formation | - Concentration of this compound is too low.- The specific bacterial strain is not susceptible.- Issues with compound stability or solubility in the assay medium. | - Test a wider and higher range of this compound concentrations.- Confirm the inhibitory effect on a reference strain first.- Ensure the final DMSO concentration is not affecting the compound's activity and that the compound is fully dissolved in the stock solution. |
| This compound inhibits bacterial growth at all tested concentrations | - The tested concentrations are above the Minimum Inhibitory Concentration (MIC). | - Determine the MIC of this compound for your strain in parallel. Test concentrations at and below the MIC to specifically assess anti-biofilm activity without confounding bactericidal/bacteriostatic effects. |
Visualizations
Caption: Proposed signaling pathway of this compound action.
Caption: Experimental workflow for the biofilm inhibition assay.
References
- 1. Discovery of an antivirulence compound that reverses β-lactam resistance in MRSA — Brown Lab [brownlab.ca]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. static.igem.org [static.igem.org]
- 7. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Overcoming MAC-545496 Instability in Experimental Conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MAC-545496. The information provided is designed to address common challenges and ensure the successful application of this potent GraR inhibitor in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor that has been identified as a potent antivirulence agent against Methicillin-Resistant Staphylococcus aureus (MRSA).[1][2] Its primary mechanism of action is the inhibition of GraR, a key response regulator in the GraXRS two-component system of S. aureus.[1][3] This system is crucial for the bacterial response to cell-envelope stress, and its inhibition by this compound leads to a reversal of β-lactam resistance and a reduction in virulence factors such as biofilm formation and intracellular survival.[1][3]
Q2: I am observing inconsistent results in my cell-based assays with this compound. What could be the cause?
A2: Inconsistent results with small molecule inhibitors like this compound can stem from several factors. A primary concern is the stability and solubility of the compound. This compound is highly soluble in DMSO, but it is also hygroscopic, meaning it can absorb moisture from the air.[3] This can lead to precipitation or degradation of the compound, affecting its effective concentration. It is crucial to use freshly opened or properly stored anhydrous DMSO for preparing stock solutions.[3] Additionally, ensure proper storage of the solid compound and stock solutions to maintain their integrity.
Q3: What are the recommended storage conditions for this compound?
A3: To ensure the stability of this compound, it is recommended to store the solid compound in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0 - 4°C is suitable. For long-term storage (months to years), it is best to store it at -20°C.[4] Stock solutions in DMSO should also be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q4: How can I be sure that the observed effects in my experiments are due to the inhibition of GraR and not off-target effects?
A4: Differentiating on-target from off-target effects is a critical aspect of working with any small molecule inhibitor. To confirm that the observed phenotype is due to GraR inhibition, consider the following approaches:
-
Use of a genetic control: Compare the effects of this compound on wild-type MRSA with its effects on a graR knockout or knockdown mutant. The compound's effects should be significantly diminished or absent in the mutant strain.
-
Secondary inhibitor: If available, use a structurally different inhibitor of GraR to see if it recapitulates the same phenotype.
-
Dose-response analysis: A clear dose-dependent effect that correlates with the known IC50 of this compound for GraR inhibition is indicative of an on-target effect.
Troubleshooting Guides
Issue 1: Precipitation of this compound in culture medium.
-
Possible Cause: The concentration of this compound in the final assay medium exceeds its solubility limit in aqueous solutions. While highly soluble in DMSO, its solubility in aqueous media is significantly lower.
-
Troubleshooting Steps:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is as low as possible (typically ≤ 0.5%) to minimize solvent-induced artifacts and cytotoxicity.
-
Serial Dilutions: Prepare intermediate dilutions of your this compound stock in culture medium rather than adding a small volume of highly concentrated stock directly to the final culture volume.
-
Pre-warm Medium: Pre-warming the culture medium to 37°C before adding the compound can sometimes help with solubility.
-
Vortexing: Ensure thorough mixing by vortexing immediately after adding the compound to the medium.
-
Issue 2: High background or no effect in biofilm inhibition assays.
-
Possible Cause: Issues with the experimental setup, compound instability, or inappropriate concentrations can lead to unreliable results in biofilm assays.
-
Troubleshooting Steps:
-
Verify Compound Activity: Before proceeding with biofilm assays, confirm the activity of your this compound stock in a simpler assay, such as determining the Minimum Inhibitory Concentration (MIC) in combination with a β-lactam antibiotic.
-
Optimize Inoculum Density: The starting bacterial density is critical for consistent biofilm formation. Ensure you are using a standardized inoculum as described in the protocol.
-
Proper Plate Handling: Avoid disturbing the plates during incubation, as this can disrupt biofilm formation.
-
Control for Media Evaporation: Ensure proper sealing of 96-well plates to prevent evaporation, which can concentrate the compound and affect results.
-
Quantitative Data Summary
| Parameter | Value | Organism/Assay Condition | Reference |
| IC50 | ~37.6 ng/mL | Inhibition of mprF expression in S. aureus | [3] |
| Binding Affinity (Kd) | ≤ 0.1 nM | Binding to full-length GraR protein | [3] |
| Synergistic MIC | 8 µg/mL (Cefuroxime) | S. aureus USA300 with 0.03 µg/mL this compound | [3] |
Experimental Protocols
Biofilm Inhibition Assay
This protocol is adapted from standard methods for assessing the inhibition of biofilm formation.
Materials:
-
96-well flat-bottom sterile microtiter plates
-
Tryptic Soy Broth (TSB) supplemented with 1% glucose
-
Overnight culture of MRSA
-
This compound stock solution in DMSO
-
0.1% Crystal Violet solution
-
30% Acetic Acid
Methodology:
-
Prepare a bacterial suspension by diluting an overnight MRSA culture in TSB with 1% glucose to an OD600 of 0.05.
-
Add 180 µL of the bacterial suspension to each well of a 96-well plate.
-
Add 20 µL of this compound at various concentrations (prepared as 10x stocks in TSB from the DMSO stock) to the wells. Include a vehicle control with 20 µL of TSB containing the same final DMSO concentration.
-
Incubate the plate at 37°C for 24 hours without shaking.
-
After incubation, carefully discard the planktonic culture and wash the wells twice with 200 µL of sterile PBS.
-
Stain the adherent biofilms by adding 200 µL of 0.1% crystal violet to each well and incubate for 15 minutes at room temperature.
-
Remove the crystal violet solution and wash the wells three times with 200 µL of sterile PBS.
-
Solubilize the bound dye by adding 200 µL of 30% acetic acid to each well and incubate for 10 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
Macrophage Intracellular Survival Assay
This protocol outlines a method to assess the effect of this compound on the intracellular survival of MRSA within macrophages.
Materials:
-
RAW 264.7 or other suitable macrophage cell line
-
DMEM with 10% FBS
-
Overnight culture of MRSA
-
This compound
-
Gentamicin
-
0.1% Triton X-100 in PBS
-
Tryptic Soy Agar (TSA) plates
Methodology:
-
Seed macrophages in 24-well plates and allow them to adhere overnight.
-
Infect the macrophage monolayer with MRSA at a multiplicity of infection (MOI) of 10 for 1 hour.
-
Remove the medium and wash the cells three times with PBS to remove extracellular bacteria.
-
Add fresh medium containing gentamicin (e.g., 100 µg/mL) and this compound at the desired concentration. Include a control with gentamicin alone.
-
Incubate for 1 hour to kill extracellular bacteria.
-
Wash the cells again with PBS and add fresh medium with a lower concentration of gentamicin (e.g., 10 µg/mL) with or without this compound.
-
At different time points (e.g., 2, 6, 12, 24 hours), wash the cells with PBS and lyse them with 0.1% Triton X-100.
-
Perform serial dilutions of the lysates and plate on TSA plates to enumerate the colony-forming units (CFUs) of intracellular bacteria.
Visualizations
Caption: GraR signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for using this compound.
References
- 1. Two-component signaling pathways modulate drug resistance of Staphylococcus aureus (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 3. journals.asm.org [journals.asm.org]
- 4. benchchem.com [benchchem.com]
Technical Support Center: MAC-545496 In Vivo Efficacy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo efficacy of MAC-545496.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent small molecule inhibitor of the Glycopeptide-Resistance-Associated Protein R (GraR) in Methicillin-Resistant Staphylococcus aureus (MRSA). GraR is a key regulator of cell-envelope stress response, virulence, and antibiotic resistance. By inhibiting GraR, this compound attenuates MRSA virulence, reverses β-lactam resistance, inhibits biofilm formation, and prevents intracellular survival in macrophages.
Q2: What is the primary application of this compound in research?
This compound is primarily used as a research tool to study the GraXRS regulatory system in S. aureus. It also serves as a lead compound in the development of antivirulence agents to combat drug-resistant staphylococcal infections. Its ability to resensitize MRSA to β-lactam antibiotics makes it a candidate for combination therapies.
Q3: In which in vivo model has this compound been tested?
Published studies have demonstrated the efficacy of this compound in a Galleria mellonella (greater wax moth larvae) infection model, where it increased the survival of MRSA-infected larvae.
Q4: Is this compound effective as a standalone agent?
Yes, this compound has shown efficacy as a monotherapy in the G. mellonella larvae model. However, its potent synergy with β-lactam antibiotics against MRSA suggests that its primary therapeutic potential may be in combination therapies.
Q5: What is the solubility of this compound?
This compound is soluble in Dimethyl Sulfoxide (DMSO).
Troubleshooting Guide
This guide addresses potential issues that may arise during in vivo experiments with this compound.
| Problem | Potential Cause | Suggested Solution |
| Lack of Efficacy | Suboptimal Dosing: The administered dose may be too low to achieve a therapeutic concentration at the site of infection. | - Perform a dose-response study to determine the optimal dose. - Review existing literature for effective dose ranges in similar models. |
| Poor Bioavailability/Pharmacokinetics: The compound may be rapidly metabolized or poorly distributed to the target tissue. | - Consider alternative routes of administration (e.g., intravenous, intraperitoneal) to improve systemic exposure. - Perform pharmacokinetic studies to determine the compound's half-life, distribution, and clearance. | |
| Inappropriate Animal Model: The chosen animal model may not be suitable for studying the specific infection or the compound's mechanism of action. | - For MRSA infections, common models include murine skin infection, sepsis, and pneumonia models. Select a model that best represents the clinical indication. | |
| Drug Formulation Issues: The compound may not be fully dissolved or may be unstable in the vehicle. | - Ensure this compound is fully dissolved in DMSO before further dilution in a vehicle suitable for in vivo administration (e.g., saline, PBS with a co-solvent). - Prepare fresh formulations for each experiment to avoid degradation. | |
| Unexpected Toxicity | High Dose: The administered dose may be approaching the maximum tolerated dose (MTD). | - Conduct a dose-escalation study to determine the MTD in your specific animal model. - Monitor animals closely for clinical signs of toxicity (e.g., weight loss, lethargy, ruffled fur). |
| Vehicle Toxicity: The vehicle used for drug delivery may be causing adverse effects. | - Run a vehicle-only control group to assess the toxicity of the vehicle. - If using DMSO, ensure the final concentration is below the toxic level for the chosen animal model. | |
| Off-Target Effects: The compound may have unintended biological effects. | - As there is limited public data on the comprehensive toxicity profile of this compound, it is crucial to perform thorough toxicological assessments. | |
| Variability in Results | Inconsistent Drug Administration: Variations in the volume or technique of drug administration can lead to inconsistent exposure. | - Ensure all personnel are properly trained in the chosen administration technique (e.g., oral gavage, intravenous injection). - Use calibrated equipment to ensure accurate dosing. |
| Biological Variability: Differences in the age, weight, or health status of the animals can affect the experimental outcome. | - Use age- and weight-matched animals for all experimental groups. - Ensure animals are healthy and acclimatized to the facility before starting the experiment. | |
| Infection Inoculum Variability: Inconsistent bacterial load in the inoculum can lead to variable infection severity. | - Prepare a fresh bacterial inoculum for each experiment and quantify the colony-forming units (CFU) to ensure consistency. |
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Weight | 419.88 g/mol | MedKoo Biosciences |
| Solubility | Soluble in DMSO | MedchemExpress |
| In Vivo Efficacy (G. mellonella) | Effective at 0.042 mg/kg and 0.42 mg/kg | ResearchGate |
| Binding Affinity (to GraR) | Kd ≤ 0.1 nM | MedchemExpress |
| IC50 (mprF expression) | 0.0376 µg/mL | MedchemExpress |
Experimental Protocols
Protocol: In Vivo Efficacy of this compound in a Murine MRSA Skin Infection Model
-
Animal Model: Female BALB/c mice, 6-8 weeks old.
-
Bacterial Strain: MRSA USA300.
-
Inoculum Preparation:
-
Culture MRSA USA300 overnight in Tryptic Soy Broth (TSB).
-
Dilute the overnight culture in fresh TSB and grow to mid-logarithmic phase.
-
Wash the bacterial cells with sterile phosphate-buffered saline (PBS) and resuspend to a final concentration of 1 x 10⁸ CFU/mL.
-
-
Infection Procedure:
-
Anesthetize the mice.
-
Shave a small area on the dorsum of each mouse.
-
Create a superficial abrasion on the shaved skin.
-
Apply 10 µL of the bacterial suspension (1 x 10⁶ CFU) to the abraded skin.
-
-
Drug Preparation and Administration:
-
Dissolve this compound in 100% DMSO to create a stock solution.
-
For administration, dilute the stock solution in a vehicle of saline containing 5% DMSO and 5% Tween 80.
-
Administer the drug (e.g., via intraperitoneal injection) at the desired doses starting 2 hours post-infection and continue once daily for the duration of the study.
-
-
Efficacy Assessment:
-
Monitor the lesion size daily using a caliper.
-
At the end of the experiment (e.g., day 3 or 5 post-infection), euthanize the mice.
-
Excise the infected skin tissue.
-
Homogenize the tissue in sterile PBS.
-
Perform serial dilutions of the homogenate and plate on Tryptic Soy Agar (TSA) to determine the bacterial load (CFU/g of tissue).
-
-
Control Groups:
-
Vehicle control group (receiving only the vehicle).
-
Untreated control group.
-
Positive control group (e.g., treated with a known effective antibiotic like vancomycin).
-
Visualizations
Caption: this compound signaling pathway.
Caption: General experimental workflow for in vivo efficacy testing.
Caption: Troubleshooting decision tree for lack of efficacy.
how to prevent degradation of MAC-545496 in solution
This technical support center provides guidance on the proper handling and storage of MAC-545496 to prevent its degradation in solution. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, nanomolar inhibitor of the glycopeptide-resistance-associated protein R (GraR).[1][2][3] It functions as an antivirulence agent, reversing β-lactam resistance in Methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, this compound powder should be stored at -20°C. In a solvent such as DMSO, stock solutions should be aliquoted and stored at -80°C. For short-term storage, the powder can be kept at 4°C, and solutions at -20°C. Detailed storage stability is provided in the table below.
Q3: What solvent should I use to dissolve this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO).[3]
Q4: Is this compound sensitive to light?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of compound activity over time in solution. | Degradation of this compound. | - Ensure proper storage of stock solutions at -80°C in small aliquots to avoid repeated freeze-thaw cycles. - Prepare fresh working solutions from a new aliquot for each experiment. - Protect solutions from light by using amber vials or wrapping containers in foil. - Avoid extreme pH conditions in your experimental buffer. |
| Precipitate formation in the stock solution. | Poor solubility or compound degradation. | - Briefly warm the solution to 37°C and vortex to redissolve. If the precipitate persists, it may indicate degradation. - Prepare a fresh stock solution from the powder. |
| Inconsistent experimental results. | Inaccurate concentration due to degradation or improper handling. | - Confirm the stability of this compound under your specific experimental conditions (e.g., buffer composition, temperature, light exposure) by performing a stability study. - Always use freshly prepared dilutions for your experiments. |
Data Presentation
Table 1: Recommended Storage Conditions and Stability of this compound
| Form | Storage Temperature | Duration |
| Powder | -20°C | Up to 3 years |
| 4°C | Up to 2 years | |
| In Solvent (e.g., DMSO) | -80°C | Up to 1 year |
| -20°C | Up to 1 month | |
| 4°C | Up to 2 weeks |
Note: Stability information is compiled from various supplier datasheets and may vary. It is recommended to consult the product-specific information provided by the supplier.
Experimental Protocols
Protocol: Assessing the Stability of this compound in Solution
This protocol outlines a general method to determine the stability of this compound in a specific buffer or medium.
Materials:
-
This compound
-
DMSO (or other appropriate solvent)
-
Experimental buffer/medium (e.g., PBS, cell culture medium)
-
HPLC-UV or LC-MS/MS system
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Incubator or water bath
-
Amber vials
Procedure:
-
Prepare a Stock Solution: Accurately weigh a known amount of this compound powder and dissolve it in DMSO to prepare a concentrated stock solution (e.g., 10 mM).
-
Prepare Working Solutions: Dilute the stock solution with the experimental buffer to the final desired concentration for your assay.
-
Incubation:
-
Aliquot the working solution into several amber vials.
-
Take an initial sample (T=0) for immediate analysis.
-
Incubate the remaining vials under the desired experimental conditions (e.g., 37°C).
-
-
Sample Collection: At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), remove one vial from the incubator.
-
Sample Analysis:
-
Immediately analyze the collected samples by a validated HPLC-UV or LC-MS/MS method to determine the concentration of this compound.
-
The method should be able to separate the parent compound from any potential degradants.
-
-
Data Analysis:
-
Plot the concentration or peak area of this compound against time.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Visualizations
Potential Degradation Pathways of this compound
Based on its chemical structure, this compound may be susceptible to the following degradation pathways:
-
Hydrolysis: The benzamide and N-acylthiourea functional groups can be susceptible to acid or base-catalyzed hydrolysis. This would lead to the cleavage of the amide or thiourea bond.
-
Photodegradation: The presence of a nitroaromatic ring suggests potential sensitivity to light, which could lead to a variety of degradation products.
-
Oxidation: While less common for the functional groups present, strong oxidizing conditions could potentially lead to degradation.
Caption: Factors influencing the stability of this compound in solution.
Caption: Workflow for assessing the stability of this compound.
References
Technical Support Center: MAC-545496 Treatment Protocols for Cell Cultures
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing MAC-545496 in cell culture experiments.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments with this compound in a question-and-answer format.
| Question | Possible Cause | Suggested Solution |
| Why am I not observing a reversal of β-lactam resistance in my MRSA strain? | 1. Suboptimal concentration of this compound: The concentration may be too low to effectively inhibit GraR. 2. High level of β-lactam resistance: The β-lactam concentration may be too high for this compound to overcome. 3. Mutation in the GraR target: The specific MRSA strain may have mutations in the GraR protein, preventing this compound binding. | 1. Optimize this compound concentration: Perform a dose-response experiment to determine the optimal concentration for your specific MRSA strain. A common starting point is 1 µg/ml. 2. Perform a checkerboard assay: This will help determine the optimal concentrations of both this compound and the β-lactam antibiotic to achieve a synergistic effect. 3. Sequence the graR gene: If resistance persists, sequencing the graR gene in your strain can identify potential mutations that affect this compound efficacy. |
| I am seeing unexpected cytotoxicity in my macrophage cell line after treatment with this compound. | 1. High concentration of this compound: While generally having low cytotoxicity, very high concentrations may affect cell viability. 2. Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a cytotoxic concentration. 3. Contamination: The cell culture may be contaminated, leading to cell death. | 1. Determine the optimal non-toxic concentration: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) with a range of this compound concentrations to find the highest non-toxic dose for your specific macrophage cell line. 2. Maintain a low solvent concentration: Ensure the final concentration of the solvent in the cell culture medium is below the cytotoxic threshold (typically <0.5% for DMSO). 3. Check for contamination: Regularly test your cell cultures for microbial contamination. |
| My biofilm inhibition assay is showing inconsistent results. | 1. Improper biofilm formation: The S. aureus strain may not be forming a consistent biofilm under the current conditions. 2. Inaccurate quantification: The method used to quantify the biofilm (e.g., crystal violet staining) may have high variability. 3. Timing of treatment: The timing of this compound addition may not be optimal for inhibiting biofilm formation. | 1. Optimize biofilm growth conditions: Ensure consistent inoculum density, growth medium, and incubation time to promote uniform biofilm formation. 2. Normalize crystal violet staining: Normalize the crystal violet absorbance to the planktonic cell growth (OD600) to account for variations in bacterial proliferation. Consider using a resazurin-based viability assay for a different quantification method. 3. Add this compound at the time of inoculation: For inhibition assays, the compound should be present when the bacteria begin to adhere and form the biofilm. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, nanomolar inhibitor of the Staphylococcus aureus protein GraR.[1][2] GraR is the response regulator component of the GraXRS three-component system, which senses and responds to cell-envelope stress, such as exposure to acidic environments within macrophage phagolysosomes.[1] By inhibiting GraR, this compound disrupts the downstream signaling cascade that leads to the expression of genes involved in virulence and antibiotic resistance.[1]
Q2: How does this compound reverse β-lactam resistance in MRSA?
A2: The GraXRS system, which is inhibited by this compound, regulates the expression of genes that contribute to the intrinsic resistance of MRSA to β-lactam antibiotics. By blocking this pathway, this compound can re-sensitize MRSA to β-lactams like cefuroxime.[3]
Q3: What cell lines have been used in studies with this compound?
A3: this compound has been shown to abrogate the intracellular survival of S. aureus in RAW 264.7 murine macrophage-like cells.[1]
Q4: What is the recommended solvent and storage condition for this compound?
A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO). For long-term storage, it is advisable to store the stock solution at -20°C or -80°C.
Q5: Does this compound have direct bactericidal activity?
A5: No, this compound is not a traditional antibiotic and does not directly kill S. aureus or inhibit its growth. It acts as an antivirulence agent by targeting a regulatory system. This can be advantageous as it may exert less selective pressure for the development of resistance.
Quantitative Data Summary
The following tables summarize key quantitative data related to the activity of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Organism/Cell Line | Value | Reference |
| IC50 (mprF expression) | S. aureus USA300 | 0.0376 ± 0.027 µg/mL | --INVALID-LINK-- |
| Effective Concentration (Macrophage Survival Assay) | RAW 264.7 macrophages | 20 µg/mL | --INVALID-LINK-- |
Table 2: Potentiation of β-Lactam Activity against MRSA USA300
| Antibiotic | MIC without this compound (µg/mL) | MIC with 1 µg/mL this compound (µg/mL) | Fold Reduction in MIC |
| Cefuroxime | >256 | 16 | >16 |
| Oxacillin | 128 | 8 | 16 |
Note: Data is representative and may vary depending on the specific MRSA strain and experimental conditions.
Experimental Protocols
Biofilm Inhibition Assay (Crystal Violet Method)
Objective: To determine the effect of this compound on the formation of S. aureus biofilm.
Methodology:
-
Grow S. aureus overnight in Tryptic Soy Broth (TSB).
-
Dilute the overnight culture to an OD600 of 0.05 in fresh TSB.
-
In a 96-well flat-bottom plate, add 100 µL of the diluted bacterial culture to each well.
-
Add 1 µL of this compound at various concentrations (and a solvent control) to the appropriate wells.
-
Incubate the plate at 37°C for 24 hours without shaking.
-
After incubation, discard the planktonic culture and gently wash the wells twice with 200 µL of phosphate-buffered saline (PBS).
-
Fix the biofilms by adding 150 µL of methanol to each well and incubating for 15 minutes.
-
Remove the methanol and allow the plate to air dry.
-
Stain the biofilms with 150 µL of 0.1% crystal violet solution for 15 minutes.
-
Wash the wells three times with 200 µL of distilled water.
-
Solubilize the bound dye by adding 200 µL of 33% acetic acid to each well.
-
Read the absorbance at 570 nm using a plate reader.
Macrophage Survival Assay
Objective: To assess the effect of this compound on the intracellular survival of S. aureus within macrophages.
Methodology:
-
Seed RAW 264.7 macrophages in a 24-well plate and grow to confluency.
-
Treat the macrophages with 20 µg/mL of this compound (or a solvent control) for 2 hours prior to infection.
-
Infect the macrophage monolayer with S. aureus at a multiplicity of infection (MOI) of 10 for 1 hour.
-
Wash the cells three times with PBS to remove extracellular bacteria.
-
Add fresh culture medium containing gentamicin (100 µg/mL) to kill any remaining extracellular bacteria and incubate for 1 hour.
-
After the gentamicin treatment, wash the cells again with PBS and add fresh culture medium with or without this compound. This is time point 0.
-
At various time points (e.g., 0, 4, 8, and 12 hours), lyse the macrophages with 0.1% Triton X-100.
-
Serially dilute the lysates and plate on TSB agar plates to enumerate the colony-forming units (CFUs) of intracellular bacteria.
Visualizations
Caption: Workflow for the S. aureus survival assay in macrophages.
Caption: this compound inhibits the GraR response regulator.
References
troubleshooting inconsistent results with MAC-545496
Technical Support Center: MAC-545496
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using this compound. The information is designed to address potential inconsistencies and challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent, nanomolar inhibitor of GraR, a key response regulator in the GraXRS two-component system in Staphylococcus aureus.[1][2][3][4][5] This system responds to cell-envelope stress and is a critical virulence factor and determinant of antibiotic resistance. By inhibiting GraR, this compound effectively attenuates virulence, inhibits biofilm formation, and can reverse β-lactam resistance in strains like methicillin-resistant S. aureus (MRSA).[1][2][3][4][5]
Q2: What are the expected outcomes of successful this compound treatment in MRSA?
Successful application of this compound is expected to yield the following results:
-
Reversal of β-lactam resistance: Increased susceptibility of MRSA to β-lactam antibiotics.
-
Inhibition of biofilm formation: A noticeable reduction in the formation of biofilms.[1][2][3][4][6]
-
Abrogation of intracellular survival: Reduced survival of MRSA within macrophages.[1][2][3][4]
-
Attenuation of virulence: A decrease in the overall virulence of the MRSA strain in relevant infection models.[1][2][3][4][5]
Q3: Is this compound expected to inhibit bacterial growth on its own?
No, this compound is not a traditional antibiotic and does not directly kill bacteria or halt their growth.[7] Its primary role is as an antivirulence agent that weakens the bacteria's defense and resistance mechanisms, making them more susceptible to other antibiotics and host immune responses.[7]
Troubleshooting Inconsistent Results
Issue 1: Variability in the reversal of β-lactam resistance.
Possible Cause 1: Bacterial Strain Specificity The effect of this compound can vary between different strains of S. aureus. The initial discovery was made using the community-acquired MRSA USA300 strain.[1][2][3][4] Other strains may have variations in the GraXRS system that could alter the efficacy of the compound.
Suggested Solution:
-
Confirm the genetic background of your MRSA strain.
-
If possible, use the USA300 strain as a positive control in your experiments.
-
Consider sequencing the graR gene in your strain to check for mutations that might affect this compound binding.
Possible Cause 2: Suboptimal Concentration of this compound or β-lactam antibiotic The synergistic effect of this compound and β-lactam antibiotics is concentration-dependent.
Suggested Solution:
-
Perform a dose-response experiment (checkerboard assay) to determine the optimal concentrations of both this compound and the β-lactam antibiotic for your specific strain.
-
Refer to the quantitative data in the tables below for recommended concentration ranges.
Issue 2: Inconsistent inhibition of biofilm formation.
Possible Cause 1: Experimental Conditions Biofilm formation is highly sensitive to media composition, temperature, and incubation time.
Suggested Solution:
-
Standardize your biofilm assay protocol. Ensure consistent media (e.g., TSB with glucose) and incubation conditions (temperature, time, static vs. shaking).
-
Use a well-established biofilm-forming strain as a positive control.
Possible Cause 2: Inappropriate Assay for Biofilm Quantification Different methods for quantifying biofilms (e.g., crystal violet staining, colony-forming unit counting) can yield different results.
Suggested Solution:
-
Use multiple methods to quantify biofilm formation to confirm your results. Crystal violet staining is a common starting point.[6]
Quantitative Data Summary
Table 1: In Vivo Efficacy of this compound in G. mellonella Larvae Infection Model [8]
| Treatment Group | Mean Survival (%) |
| PBS Control | 100 |
| S. aureus USA300 (untreated) | ~20 |
| S. aureus USA300 + this compound (0.042 mg/kg) | ~50 |
| S. aureus USA300 + this compound (0.42 mg/kg) | ~80 |
Table 2: Effect of this compound on S. aureus USA300 CFU in G. mellonella Hemolymph [8]
| This compound Concentration (mg/kg) | Mean CFU/ml (log10) |
| 0 | ~7.5 |
| 0.042 | ~6.8 |
| 0.42 | ~6.2 |
| 0.84 | ~5.8 |
Experimental Protocols
Checkerboard Assay for Synergy between this compound and β-lactam Antibiotics
-
Prepare a 96-well microtiter plate.
-
Create a two-fold serial dilution of this compound along the x-axis.
-
Create a two-fold serial dilution of the β-lactam antibiotic (e.g., oxacillin) along the y-axis.
-
Inoculate each well with a standardized suspension of MRSA (e.g., 5 x 10^5 CFU/mL).
-
Include appropriate controls (no drug, single drug).
-
Incubate at 37°C for 18-24 hours.
-
Determine the minimum inhibitory concentration (MIC) for each compound alone and in combination.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) to determine synergy.
Visualizations
Caption: Mechanism of this compound action on the GraXRS signaling pathway.
Caption: Troubleshooting workflow for inconsistent this compound results.
References
- 1. Discovery of an antivirulence compound that reverses β-lactam resistance in MRSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of an antivirulence compound that reverses β-lactam resistance in MRSA. | Sigma-Aldrich [sigmaaldrich.com]
- 4. Discovery of an antivirulence compound that reverses β-lactam resistance in MRSA — Brown Lab [brownlab.ca]
- 5. | BioWorld [bioworld.com]
- 6. researchgate.net [researchgate.net]
- 7. This New Compound May Be Able To Battle A Common Hospital Superbug [forbes.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimization of MAC-545496 and Antibiotic Combination Therapy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of MAC-545496 and antibiotic combination therapy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, nanomolar inhibitor of the Glycopeptide-resistance-associated protein R (GraR).[1][2] GraR is a key response regulator in Staphylococcus aureus that responds to cell-envelope stress and is a critical factor in virulence and antibiotic resistance.[3][4][5] By inhibiting GraR, this compound effectively reverses β-lactam resistance in methicillin-resistant S. aureus (MRSA) and acts as an antivirulence agent by inhibiting biofilm formation and abrogating intracellular survival in macrophages.[1][2]
Q2: With which class of antibiotics does this compound show the most synergy?
A2: this compound demonstrates strong synergistic activity with β-lactam antibiotics, such as cefuroxime and oxacillin, against various strains of MRSA, including the community-acquired USA300 strain.[2] It has also been shown to synergize with antimicrobial peptides like colistin and polymyxin B.[2]
Q3: What is the GraXRS signaling system targeted by this compound?
A3: The GraXRS system is a two-component regulatory system in S. aureus that allows the bacterium to sense and adapt to environmental stressors, such as the acidic pH found within macrophage phagolysosomes.[3][4][6] The system is comprised of the sensor kinase GraS and the response regulator GraR. Upon sensing a stress signal, GraS activates GraR, which then regulates the expression of genes that confer resistance to antimicrobial effectors.[3][4][6]
Q4: How should this compound be stored and handled in the lab?
A4: this compound is typically supplied as a solid powder and should be stored in a dry, dark environment. For short-term storage (days to weeks), 0-4°C is recommended, while long-term storage (months to years) should be at -20°C.[1] It is soluble in DMSO for the preparation of stock solutions.[1]
Troubleshooting Guides
| Issue | Potential Cause | Recommended Solution |
| Inconsistent MIC values for the antibiotic in the presence of this compound. | 1. Variability in inoculum preparation.2. Degradation of this compound or the antibiotic.3. Inaccurate serial dilutions. | 1. Ensure the bacterial inoculum is standardized to 0.5 McFarland for each experiment.2. Prepare fresh stock solutions of this compound and the antibiotic for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.3. Carefully check all pipetting and dilution steps. Use calibrated pipettes. |
| No synergistic effect observed in a checkerboard assay. | 1. The tested antibiotic may not be synergistic with this compound.2. The concentration range of this compound or the antibiotic is not optimal.3. The bacterial strain is not susceptible to the mechanism of action. | 1. Confirm that the antibiotic is a β-lactam or another class known to be synergistic with this compound.2. Expand the concentration ranges for both compounds in the checkerboard assay.3. Verify the identity and resistance profile of your bacterial strain. |
| High background in biofilm inhibition assays. | 1. Incomplete washing of the plate.2. Contamination of the culture.3. Non-specific binding of the crystal violet stain. | 1. Ensure thorough but gentle washing of the wells to remove all planktonic bacteria without disturbing the biofilm.2. Perform a gram stain and streak the culture on a selective agar plate to check for contamination.3. Include a negative control with media only to assess for non-specific staining. |
| Precipitation of this compound in the culture medium. | 1. The concentration of this compound exceeds its solubility in the aqueous medium.2. The DMSO concentration from the stock solution is too high in the final well. | 1. Lower the final concentration of this compound in the assay.2. Ensure the final concentration of DMSO in the culture medium is below a level that affects bacterial growth or compound solubility (typically ≤1%). |
Data Presentation
Table 1: Synergistic Activity of this compound with Cefuroxime against S. aureus USA300
| Compound | MIC (µg/mL) |
| Cefuroxime | 512 |
| This compound | > 32 |
| Cefuroxime + 0.03 µg/mL this compound | 8 |
Data extracted from MedchemExpress product information.[2]
Table 2: In Vivo Efficacy of this compound in a G. mellonella Infection Model
| Treatment Group | Concentration (mg/kg) | Outcome |
| Untreated | - | Low survival |
| This compound | 0.042 | Increased survival |
| This compound | 0.42 | Significantly increased survival |
Data derived from qualitative descriptions in research articles.[7]
Experimental Protocols
Checkerboard Assay for Synergy Testing
This protocol is adapted from standard microbiology procedures to assess the synergistic interaction between this compound and a partner antibiotic.
-
Preparation of Reagents:
-
Prepare stock solutions of this compound in DMSO and the antibiotic in an appropriate solvent.
-
Prepare a bacterial suspension of S. aureus in Mueller-Hinton Broth (MHB) and adjust to a 0.5 McFarland standard. Dilute to the final working concentration (e.g., 5 x 10^5 CFU/mL).
-
-
Plate Setup:
-
In a 96-well microtiter plate, add MHB to all wells.
-
Create a two-dimensional gradient of the compounds. Serially dilute the antibiotic along the x-axis and this compound along the y-axis.
-
Include wells with each compound alone to determine their individual Minimum Inhibitory Concentrations (MICs). Also, include a growth control (no compounds) and a sterility control (no bacteria).
-
-
Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with the prepared bacterial suspension.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Determine the MIC for each compound alone and in combination by visual inspection for turbidity.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) for each well with no visible growth using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Interpret the results: FICI ≤ 0.5 indicates synergy, 0.5 < FICI ≤ 4 indicates an additive or indifferent effect, and FICI > 4 indicates antagonism.
-
Time-Kill Kinetics Assay
This assay provides insight into the dynamic interaction between the compounds and the bacteria over time.
-
Preparation:
-
Prepare flasks with MHB containing sub-inhibitory concentrations of this compound, the antibiotic, and the combination of both. Include a growth control flask with no compounds.
-
Prepare a mid-logarithmic phase culture of S. aureus.
-
-
Experiment:
-
Inoculate each flask with the bacterial culture to a starting density of approximately 1-5 x 10^5 CFU/mL.
-
Incubate the flasks at 37°C with shaking.
-
-
Sampling and Plating:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), draw an aliquot from each flask.
-
Perform serial dilutions of the aliquots in sterile saline or PBS.
-
Plate the dilutions onto appropriate agar plates (e.g., Tryptic Soy Agar) and incubate at 37°C for 18-24 hours.
-
-
Analysis:
-
Count the colonies on the plates to determine the CFU/mL at each time point.
-
Plot the log10 CFU/mL versus time for each condition.
-
Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent.
-
Mandatory Visualizations
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Staphylococcus aureus Uses the GraXRS Regulatory System To Sense and Adapt to the Acidified Phagolysosome in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Staphylococcus aureus Uses the GraXRS Regulatory System To Sense and Adapt to the Acidified Phagolysosome in Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of MAC-545496 Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of MAC-545496 and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The synthesis of this compound, N-((5-chloropyridin-2-yl)carbamothioyl)-3-nitro-4-(piperidin-1-yl)benzamide, typically involves a convergent synthesis approach. This strategy entails the separate synthesis of two key intermediates, which are then coupled in the final step. The key intermediates are:
-
Intermediate A: 3-nitro-4-(piperidin-1-yl)benzoyl chloride
-
Intermediate B: 2-amino-5-chloropyridine
The final coupling proceeds through the formation of an acyl isothiocyanate from Intermediate A, which then reacts with Intermediate B to form the desired acylthiourea linkage of this compound.
Q2: What are the critical steps and potential challenges in the synthesis of this compound derivatives?
A2: The synthesis of this compound derivatives presents challenges at several key stages:
-
Synthesis of 3-nitro-4-(piperidin-1-yl)benzoic acid and its acid chloride: Challenges include achieving selective nitration and ensuring the complete conversion to the acid chloride without side reactions.
-
Synthesis of 2-amino-5-chloropyridine: A primary challenge is controlling the chlorination reaction to prevent the formation of di- and poly-chlorinated byproducts.
-
Acylthiourea formation: This step is highly sensitive to moisture and can be prone to side reactions, such as the formation of symmetrical thioureas or hydrolysis of the isothiocyanate intermediate.
-
Purification of the final product: The purification of acylthiourea derivatives can be challenging due to their potential instability and the presence of closely related impurities.
Q3: Are there any specific safety precautions to consider during the synthesis?
A3: Yes, several safety precautions should be taken:
-
Thionyl chloride is corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂). It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Isothiocyanates can be lachrymatory and irritants. Handle them with care in a fume hood.
-
Chlorinating agents should be handled with care, as they can be toxic and corrosive.
-
Standard laboratory safety practices, including the use of eye protection, gloves, and a lab coat, are mandatory throughout the synthesis.
Troubleshooting Guides
Guide 1: Synthesis of 3-nitro-4-(piperidin-1-yl)benzoyl chloride (Intermediate A)
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield of 3-nitro-4-(piperidin-1-yl)benzoic acid | Incomplete nitration of 4-(piperidin-1-yl)benzoic acid. | Optimize reaction time and temperature for the nitration step. Ensure the use of a suitable nitrating agent mixture (e.g., HNO₃/H₂SO₄). |
| Side reactions during nitration. | Control the reaction temperature carefully to minimize the formation of dinitro byproducts. | |
| Incomplete conversion to the acid chloride | Insufficient amount of chlorinating agent (e.g., thionyl chloride). | Use a slight excess of the chlorinating agent. |
| Reaction time is too short. | Increase the reflux time to ensure complete conversion. Monitor the reaction progress using IR spectroscopy (disappearance of the carboxylic acid O-H stretch). | |
| Product degradation | The acid chloride is sensitive to moisture. | Perform the reaction and subsequent handling under anhydrous conditions (e.g., under a nitrogen or argon atmosphere). |
| High reaction temperatures. | Use the minimum effective temperature for the chlorination reaction. |
Guide 2: Synthesis of 2-amino-5-chloropyridine (Intermediate B)
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Formation of di-chlorinated byproducts | Over-chlorination of 2-aminopyridine. | Carefully control the stoichiometry of the chlorinating agent. Consider using a milder chlorinating agent or optimizing the reaction conditions (temperature, reaction time).[1] |
| Use of a strong acid medium that promotes multiple chlorinations. | Explore alternative methods that use less harsh acidic conditions. | |
| Low Yield | Incomplete reaction. | Increase reaction time or temperature as appropriate. |
| Difficult product isolation. | Optimize the work-up procedure, including pH adjustment and extraction solvent selection, to maximize product recovery.[2] |
Guide 3: Acylthiourea Formation and Purification
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield of the final product | Hydrolysis of the acyl isothiocyanate intermediate. | Ensure all reagents and solvents are strictly anhydrous. Perform the reaction under an inert atmosphere. |
| The amine (Intermediate B) is not nucleophilic enough. | The addition of a non-nucleophilic base can help to deprotonate the amine and increase its reactivity. | |
| Formation of symmetrical thiourea | The in-situ generated isothiocyanate reacts with the starting amine. | Employ a two-step, one-pot method where the isothiocyanate is fully formed before the addition of the second amine.[3] |
| Formation of N-acylurea | Presence of water leading to the hydrolysis of the isothiocyanate to an amine, which then reacts with another molecule of isothiocyanate. | Maintain strict anhydrous conditions throughout the reaction. |
| Difficult purification | Impurities with similar polarity to the product. | Try different recrystallization solvents or solvent mixtures. Column chromatography with a carefully selected eluent system can also be effective.[4] |
| Product decomposition on silica gel. | Consider using a less acidic stationary phase for chromatography or using a different purification technique like preparative HPLC. | |
| Product instability | Acylthioureas can be sensitive to heat and light. | Store the purified product in a cool, dark, and dry place.[1] |
Quantitative Data Summary
The following tables summarize yields for reactions analogous to the steps in the synthesis of this compound derivatives, as reported in the literature.
Table 1: Reported Yields for the Synthesis of 2-amino-5-chloropyridine
| Method | Chlorinating Agent | Catalyst/Medium | Yield (%) | Reference |
| Oxidative Chlorination | HCl / NaClO | - | 72 | [2] |
| Direct Chlorination | Cl₂ | Fe²⁺ or Fe³⁺ in concentrated HCl | 60-80 | [1] |
| Electrochemical Hydrogenation | - | Nickel cathode, Copper anode in H₂SO₄/Ethanol | 82-84 | [5] |
Table 2: Reported Yields for Acylthiourea Synthesis
| Reactants | Solvent | Catalyst | Yield (%) | Reference |
| Acid chloride, NH₄SCN, heterocyclic amine | Anhydrous acetone | - | 56-73 | [6] |
| Acid chloride, KSCN, amine | Dry acetone | - | Not specified | [7] |
| Acid chloride, NH₄SCN, heterocyclic amine | Anhydrous acetone | TBAB (phase-transfer catalyst) | 76 (optimized) | [8] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Acylthiourea Derivatives
This protocol is a general guideline based on common methods for acylthiourea synthesis.[6][9]
-
Formation of Acyl Isothiocyanate:
-
To a solution of the corresponding benzoyl chloride derivative (1 equivalent) in anhydrous acetone, add potassium thiocyanate (KSCN) or ammonium thiocyanate (NH₄SCN) (1-1.2 equivalents).
-
Reflux the mixture for 1-2 hours under an inert atmosphere (e.g., nitrogen or argon). The formation of the acyl isothiocyanate can be monitored by IR spectroscopy (appearance of a strong, broad peak around 2000-2100 cm⁻¹).
-
-
Formation of Acylthiourea:
-
Cool the reaction mixture to room temperature.
-
To the in-situ generated acyl isothiocyanate solution, add a solution of the desired amine (e.g., 2-amino-5-chloropyridine) (1 equivalent) in anhydrous acetone dropwise.
-
Stir the reaction mixture at room temperature or gently heat for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, pour the mixture into cold water to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash with water.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.
-
Visualizations
Caption: General synthetic workflow for this compound derivatives.
Caption: Key reactions and potential side products in acylthiourea synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01781D [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Exploring the latest trends in chemistry, structure, coordination, and diverse applications of 1-acyl-3-substituted thioureas: a comprehensive review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02567A [pubs.rsc.org]
- 6. Synthesis routes of 3-Nitrobenzoyl chloride [benchchem.com]
- 7. 3-NITRO-4-PIPERIDIN-1-YL-BENZOYL CHLORIDE [chemicalbook.com]
- 8. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Validation & Comparative
Validating the Anti-Biofilm Efficacy of MAC-545496: A Comparative Analysis
For Immediate Release
In the persistent battle against antibiotic resistance, the ability of bacteria to form biofilms presents a significant clinical challenge. Methicillin-resistant Staphylococcus aureus (MRSA), a notorious pathogen, leverages biofilm formation to evade host immune responses and antibiotic therapies. This guide provides a comparative analysis of the anti-biofilm activity of a novel compound, MAC-545496, against established therapeutic agents and other compounds, offering researchers and drug development professionals a comprehensive overview of its potential.
Executive Summary
This compound, a potent inhibitor of the GraR regulator in MRSA, has demonstrated significant anti-biofilm activity against the clinically relevant USA300 strain. This compound disrupts a key signaling pathway involved in cell-envelope stress response and virulence. This guide presents a side-by-side comparison of this compound with standard-of-care antibiotics and other investigational compounds, supported by quantitative data and detailed experimental protocols.
Mechanism of Action: Targeting the GraXRS Signaling Pathway
This compound exerts its anti-biofilm effects by inhibiting GraR, the response regulator of the GraXRS two-component system in S. aureus. This system is crucial for sensing and responding to cell-envelope stress, including acidic environments and the presence of antimicrobial peptides. By inhibiting GraR, this compound disrupts the downstream signaling cascade that leads to the expression of genes responsible for biofilm formation and resistance.
Caption: this compound inhibits the GraR response regulator.
Quantitative Comparison of Anti-Biofilm Activity
The efficacy of this compound in inhibiting biofilm formation by MRSA USA300 was compared with that of several other agents. The following table summarizes the Minimum Biofilm Inhibitory Concentration (MBIC) or the concentration at which significant inhibition was observed.
| Compound | Target/Class | MRSA Strain | Biofilm Inhibition Concentration | Citation |
| This compound | GraR Inhibitor | USA300 | ~1.0 µM | |
| Daptomycin | Lipopeptide Antibiotic | USA300 | Effective at Cmax | [1] |
| Linezolid | Oxazolidinone Antibiotic | ATCC 43300 | MBIC50: 16 µg/mL | [2] |
| Vancomycin | Glycopeptide Antibiotic | USA300 | Less effective than daptomycin | [3] |
| Cinnamaldehyde | Natural Compound | Clinical MRSA | 50-100 µM | [4][5] |
| Hamamelitannin | Natural Compound (Quorum Sensing Inhibitor) | MRSA | 250 µM (increases antibiotic susceptibility) | [6] |
Note: Direct comparison of potency can be challenging due to variations in experimental conditions across different studies. Cmax refers to the maximum (or peak) serum concentration that a drug achieves in a specified compartment or test area of the body after the drug has been administered and before the administration of a second dose.
Experimental Protocols
Crystal Violet Biofilm Inhibition Assay (as performed for this compound)
This protocol outlines the methodology used to quantify the anti-biofilm activity of this compound against S. aureus.
1. Bacterial Culture Preparation:
-
A single colony of S. aureus USA300 is inoculated into Tryptic Soy Broth (TSB).
-
The culture is incubated overnight at 37°C with shaking.
2. Biofilm Inhibition Assay:
-
The overnight culture is diluted to a starting optical density at 600 nm (OD600) of 0.05 in fresh TSB.
-
100 µL of the diluted bacterial suspension is added to the wells of a 96-well polystyrene microtiter plate.
-
This compound or comparator compounds are added to the wells at various concentrations.
-
The plate is incubated statically for 24 hours at 37°C to allow for biofilm formation.
3. Quantification of Biofilm:
-
After incubation, the planktonic cells are gently removed by washing the wells with Phosphate-Buffered Saline (PBS).
-
The remaining adherent biofilms are stained with 125 µL of 0.1% crystal violet solution for 15 minutes at room temperature.
-
Excess stain is removed by washing with PBS.
-
The stained biofilm is solubilized by adding 200 µL of 33% acetic acid to each well.
-
The absorbance is measured at 570-600 nm using a microplate reader. The absorbance reading is proportional to the amount of biofilm formed.
Caption: Workflow for the Crystal Violet Biofilm Inhibition Assay.
Conclusion
This compound demonstrates promising anti-biofilm activity against MRSA USA300 by targeting a key virulence and resistance regulator. Its efficacy, when compared to existing antibiotics and other compounds, highlights its potential as a novel therapeutic strategy. Further in-vivo studies are warranted to fully elucidate its clinical utility in combating biofilm-associated infections. This guide provides a foundational dataset and standardized protocols to aid researchers in the continued investigation of this compound and other anti-biofilm agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Antimicrobial Synergistic Effects of Linezolid and Vancomycin with a Small Synthesized 2-Mercaptobenzothiazole Derivative: A Challenge for MRSA Solving - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Antibiotics Active against Methicillin-Resistant Staphylococcus aureus Based on Activity in an Established Biofilm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cinnamaldehyde Inhibits MRSA Biofilm Formation and Reduces Cell Viability | American Society for Clinical Laboratory Science [clsjournal.ascls.org]
- 5. Cinnamaldehyde Inhibits MRSA Biofilm Formation and Reduces Cell Viability | American Society for Clinical Laboratory Science [clsjournal.ascls.org]
- 6. The Quorum Sensing Inhibitor Hamamelitannin Increases Antibiotic Susceptibility of Staphylococcus aureus Biofilms by Affecting Peptidoglycan Biosynthesis and eDNA Release - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of MAC-545496 and Traditional Antibiotics for the Treatment of MRSA
For Immediate Release
In the ongoing battle against antibiotic resistance, novel therapeutic strategies are crucial. This guide provides a comparative analysis of MAC-545496, a novel antivirulence compound, and traditional antibiotics used to treat Methicillin-Resistant Staphylococcus aureus (MRSA) infections. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of mechanisms of action, efficacy data, and experimental protocols.
Executive Summary
This compound represents a paradigm shift from direct bacterial killing to a strategy of disarming the pathogen and resensitizing it to existing antibiotics. It is not a standalone antibiotic but an adjuvant therapy. Its primary strength lies in its ability to reverse β-lactam resistance in MRSA and attenuate its virulence. Traditional antibiotics, such as vancomycin and linezolid, remain the standard of care for systemic MRSA infections, but are facing challenges due to the emergence of resistant strains and have limitations in efficacy. Direct comparative efficacy data between this compound in combination with a β-lactam and traditional antibiotics in a clinical setting is not yet available. Preclinical data, however, highlights the potential of this novel approach.
Mechanism of Action: A Tale of Two Strategies
Traditional antibiotics for MRSA primarily function by inhibiting essential bacterial processes, leading to cell death. In contrast, this compound employs an antivirulence strategy, targeting the pathogen's ability to cause disease and resist antibiotics.
This compound: This small molecule is a potent, nanomolar inhibitor of GraR.[1][2][3] GraR is a key response regulator in the GraXRS two-component system of S. aureus, which senses and responds to cell envelope stress.[1] By inhibiting GraR, this compound disrupts a critical signaling pathway involved in virulence and antibiotic resistance.[1][2][3] This leads to a multi-pronged attack on MRSA:
-
Reversal of β-lactam Resistance: It restores the susceptibility of MRSA to β-lactam antibiotics like oxacillin.[2][3]
-
Inhibition of Biofilm Formation: It prevents the formation of biofilms, which are crucial for chronic infections.[2][3]
-
Abrogation of Intracellular Survival: It hinders the ability of MRSA to survive within macrophages, a key host defense mechanism.[2][3]
-
Attenuation of Virulence: It reduces the overall virulence of MRSA.[2][3]
Traditional Antibiotics (e.g., Vancomycin, Linezolid):
-
Vancomycin: A glycopeptide antibiotic that inhibits the synthesis of the peptidoglycan layer of the bacterial cell wall.
-
Linezolid: An oxazolidinone antibiotic that inhibits the initiation of bacterial protein synthesis.
dot
References
- 1. Targeting Virulence in Staphylococcus aureus by Chemical Inhibition of the Accessory Gene Regulator System In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting Virulence in Staphylococcus aureus by Chemical Inhibition of the Accessory Gene Regulator System In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. communities.springernature.com [communities.springernature.com]
Unveiling the In Vivo Power of MAC-545496: A Comparative Guide for Researchers
For Immediate Release
A novel antivirulence compound, MAC-545496, has demonstrated significant efficacy in combating Methicillin-resistant Staphylococcus aureus (MRSA) in preclinical in vivo models. This guide provides a comprehensive comparison of this compound with other alternative strategies, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Executive Summary
This compound distinguishes itself by not only resensitizing MRSA to β-lactam antibiotics but also by acting as a potent antivirulence agent.[1][2][3] Its mechanism of action involves the inhibition of GraR, a crucial response regulator in S. aureus that governs cell envelope stress responses, virulence, and antibiotic resistance.[1][2][3] This dual-action approach presents a promising strategy to tackle the multifaceted threat of MRSA infections. This guide will delve into the quantitative in vivo data supporting this compound's efficacy, detail the experimental protocols for its evaluation, and place it in the context of other anti-MRSA therapies.
Comparative In Vivo Efficacy of this compound
The in vivo efficacy of this compound as a standalone antivirulence agent was compellingly demonstrated in a Galleria mellonella infection model. Treatment with this compound resulted in a dose-dependent increase in the survival of MRSA-infected larvae and a significant reduction in the bacterial load within the hemolymph.
| Compound | Model Organism | MRSA Strain | Key Efficacy Metrics | Source |
| This compound | Galleria mellonella | USA300 | Survival: Increased survival rate at 0.042 mg/kg and 0.42 mg/kg compared to untreated control. Bacterial Load: Significant reduction in CFU/mL in hemolymph at both tested concentrations. | [4] |
| Savirin | Mouse (Prosthetic Joint Infection Model) | Not Specified | Bacterial Load: Significantly reduced bacterial counts on joint implants compared to control. | |
| Diflunisal | In Vitro (Biofilm Assay) | Not Specified | Biofilm Formation: Significantly reduced biofilm formation. |
Note: Direct comparison of in vivo efficacy is challenging due to the use of different animal models and endpoints in published studies. The data presented for Savirin and Diflunisal are from models that differ from the G. mellonella model used for this compound, and thus, the comparison is indirect.
Mechanism of Action: Targeting the GraXRS Signaling Pathway
This compound exerts its effect by inhibiting GraR, a key component of the GraXRS three-component regulatory system in Staphylococcus aureus.[1][2][3] This system is a critical sensor and transducer of cell envelope stress, often induced by host defense mechanisms such as antimicrobial peptides.
GraXRS Signaling Pathway
Upon sensing cell envelope stress, the sensor kinase GraS autophosphorylates and subsequently transfers the phosphate group to the response regulator GraR.[2][5] Phosphorylated GraR then acts as a transcriptional regulator, upregulating the expression of genes involved in virulence and resistance, such as the mprF and dlt operons, which modify the cell membrane's charge to repel cationic antimicrobial peptides. The VraFG ABC transporter is also co-regulated and plays a role in this stress response. This compound directly inhibits GraR, preventing this signaling cascade and thereby reducing virulence and restoring antibiotic susceptibility.
Experimental Protocols
Galleria mellonella Infection Model for In Vivo Efficacy of this compound
The following protocol was adapted from the study by El-Halfawy et al., published in Nature Chemical Biology.
1. Bacterial Strain and Culture Conditions:
-
Staphylococcus aureus strain USA300 is grown in Tryptic Soy Broth (TSB) at 37°C with shaking until the mid-logarithmic growth phase.
-
Bacteria are harvested by centrifugation, washed, and resuspended in sterile phosphate-buffered saline (PBS) to the desired concentration.
2. Galleria mellonella Larvae:
-
Healthy, final-instar larvae weighing approximately 250-300 mg and showing no signs of melanization are selected for the experiments.
-
Larvae are stored at 4°C and used within one week of receipt.
3. Infection and Treatment Protocol:
-
A 10 µL suspension of S. aureus USA300 (containing the desired inoculum, e.g., 1 x 10^6 CFU) is injected into the hemocoel of each larva via the last left proleg using a Hamilton syringe.
-
Immediately following infection, a 10 µL dose of this compound (at concentrations of 0.042 mg/kg or 0.42 mg/kg) or a vehicle control (e.g., PBS with a small percentage of DMSO) is administered via the last right proleg.
-
A control group is injected with sterile PBS to monitor for any trauma-related mortality.
4. Monitoring and Data Collection:
-
Survival Assay: Larvae are incubated at 37°C, and survival is monitored and recorded at regular intervals over a period of 72 hours. Larvae are considered dead if they do not respond to touch.
-
Bacterial Load Determination: At a specified time point post-infection (e.g., 4 hours), a subset of larvae from each group is euthanized. The hemolymph is collected, serially diluted in PBS, and plated on Tryptic Soy Agar (TSA) plates. The plates are incubated at 37°C for 24 hours, and the number of colony-forming units (CFU) is determined.
Experimental Workflow
Conclusion
This compound represents a significant advancement in the fight against MRSA. Its novel mechanism of inhibiting the GraR regulator not only attenuates the virulence of the pathogen but also restores its susceptibility to existing antibiotics. The in vivo data from the Galleria mellonella model provides strong evidence of its potential as a therapeutic agent. Further studies in mammalian models are warranted to fully elucidate its clinical potential. This guide provides the foundational information for researchers to understand, evaluate, and potentially build upon these promising findings.
References
- 1. Staphylococcus aureus Uses the GraXRS Regulatory System To Sense and Adapt to the Acidified Phagolysosome in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of the Staphylococcus aureus GraSR Regulon Reveals Novel Links to Virulence, Stress Response and Cell Wall Signal Transduction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of an antivirulence compound that reverses β-lactam resistance in MRSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Investigation of the Staphylococcus aureus GraSR Regulon Reveals Novel Links to Virulence, Stress Response and Cell Wall Signal Transduction Pathways | PLOS One [journals.plos.org]
Comparative Analysis of MAC-545496: A Novel GraR Inhibitor for Anti-Virulence Therapy in Staphylococcus aureus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of the mechanism of action for MAC-545496, a novel anti-virulence compound. Its performance is objectively compared with alternative anti-virulence strategies targeting Staphylococcus aureus, supported by available experimental data. This document details the distinct mechanisms of these compounds, presents quantitative data in structured tables, outlines key experimental protocols, and visualizes the relevant biological pathways.
Executive Summary
Staphylococcus aureus, particularly methicillin-resistant S. aureus (MRSA), poses a significant threat to public health due to its virulence and antibiotic resistance. A promising therapeutic strategy is to target virulence factors rather than bacterial viability, which may reduce the selective pressure for resistance. This compound has emerged as a potent inhibitor of the GraR response regulator, a key component of the GraXRS two-component system that governs cell envelope stress responses, virulence, and antibiotic resistance.[1][2][3][4] This guide compares this compound with other anti-virulence agents that act on different regulatory pathways, namely the agr quorum-sensing system and the SaeRS two-component system.
Mechanism of Action: A Comparative Overview
This compound: Targeting the GraXRS Stress Response
This compound functions as a nanomolar inhibitor of GraR, the response regulator of the GraXRS two-component system.[1][2][5] The GraXRS system is crucial for sensing and responding to cell-envelope stress, including exposure to cationic antimicrobial peptides and acidic environments, such as those found within macrophage phagolysosomes.[6][7] By inhibiting GraR, this compound disrupts the downstream signaling cascade that leads to the expression of virulence factors and genes responsible for antibiotic resistance. This dual action makes it a promising candidate for both reversing β-lactam resistance and attenuating the pathogenicity of S. aureus.[1][8]
Alternative Strategies: Targeting Quorum Sensing and Other Two-Component Systems
While no other GraR inhibitors are currently in advanced development for direct comparison, several compounds target other key regulatory systems in S. aureus:
-
Savirin and Diflunisal (Targeting the agr system): The accessory gene regulator (agr) system is a quorum-sensing mechanism that controls the expression of a wide array of virulence factors in a cell-density-dependent manner. Savirin and the repurposed NSAID diflunisal act by inhibiting the function of AgrA, the response regulator of the agr system.[5][8][9] This leads to a reduction in the production of toxins and other virulence factors.
-
Phenazopyridine Hydrochloride (Targeting the SaeRS system): The SaeRS two-component system is another critical regulator of S. aureus virulence, controlling the expression of toxins such as toxic shock syndrome toxin-1 (TSST-1). Phenazopyridine hydrochloride, a urinary analgesic, has been identified as an inhibitor of the SaeS sensor kinase, thereby repressing the expression of SaeR-regulated virulence factors.
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and the alternative anti-virulence agents. It is important to note that direct comparisons are challenging due to variations in experimental conditions and assays across different studies.
Table 1: In Vitro Efficacy Against Virulence Factor Expression
| Compound | Target Pathway | Assay | Target Gene/Protein | IC50 / Effective Concentration | Reference |
| This compound | GraXRS | Luciferase Reporter Assay | mprF expression | 0.0376 µg/mL | |
| Savirin | agr | EMSA | AgrA-DNA binding | ~30.3 µg/mL | [10] |
| Diflunisal | agr | Not specified | α-toxin production | Significant inhibition at concentrations below MIC | [3] |
| Phenazopyridine HCl | SaeRS | Luciferase Reporter Assay | TSST-1 promoter activity | Inhibition at 10 µM |
Table 2: Biofilm Inhibition
| Compound | Target Pathway | Strain | Biofilm Inhibition | Concentration | Reference |
| This compound | GraXRS | S. aureus USA300 | Yes | Not specified | [1][4] |
| Savirin | agr | S. aureus | Yes | Sub-inhibitory concentrations | [11][12] |
| Diflunisal | agr | S. aureus | ~53% | 25 µg/mL | [5][12] |
| Phenazopyridine HCl | SaeRS | Not reported | Not reported | Not reported |
Table 3: In Vivo Efficacy (Galleria mellonella Model)
| Compound | Target Pathway | Dosing | Outcome | Reference |
| This compound | GraXRS | 0.042 mg/kg and 0.42 mg/kg | Increased larval survival and reduced bacterial load | [10] |
| Savirin | agr | Not reported in G. mellonella | Efficacious in murine skin infection model | [5][8] |
| Diflunisal | agr | Not reported in G. mellonella | Reduced bone destruction in murine osteomyelitis model | [1] |
| Phenazopyridine HCl | SaeRS | Not reported in G. mellonella | Not reported |
Experimental Protocols
1. Biofilm Inhibition Assay (Crystal Violet Method)
This protocol is a standard method for quantifying biofilm formation and its inhibition.
-
Bacterial Culture: S. aureus is grown overnight in a suitable medium (e.g., Tryptic Soy Broth).
-
Preparation of Plates: The overnight culture is diluted to a specific optical density (e.g., OD600 of 0.05) in fresh medium.
-
Compound Addition: The diluted bacterial suspension is added to the wells of a microtiter plate. The test compound (e.g., this compound) is added at various concentrations.
-
Incubation: The plate is incubated statically at 37°C for 24-48 hours to allow biofilm formation.
-
Washing and Staining: The planktonic cells are removed by washing the wells with phosphate-buffered saline (PBS). The remaining biofilm is stained with a 0.1% crystal violet solution.
-
Quantification: The excess stain is washed off, and the bound crystal violet is solubilized with a solvent (e.g., 30% acetic acid or ethanol). The absorbance is measured at a specific wavelength (e.g., 595 nm) to quantify the biofilm biomass.
2. Galleria mellonella Infection Model
This in vivo model is used to assess the virulence of pathogens and the efficacy of antimicrobial compounds.
-
Larvae Selection: Healthy, final-instar G. mellonella larvae of a specific weight range are selected.
-
Inoculum Preparation: S. aureus is grown to the mid-logarithmic phase, washed, and resuspended in PBS to a desired concentration (e.g., 10^6 CFU/mL).
-
Infection and Treatment: A precise volume of the bacterial suspension is injected into the hemocoel of each larva using a micro-syringe. A separate group of larvae is treated with the test compound (e.g., this compound) at a specified dose, either co-injected with the bacteria or administered at a different time point.
-
Incubation and Monitoring: The larvae are incubated at 37°C, and their survival is monitored at regular intervals over several days. Larval death is determined by the lack of movement in response to touch.
-
Bacterial Load Determination (Optional): At specific time points, a subset of larvae can be homogenized, and the homogenate plated on selective agar to determine the bacterial load (CFU/larva).
Signaling Pathway and Workflow Diagrams
Caption: Mechanism of this compound action on the GraXRS pathway.
Caption: General workflow for evaluating anti-virulence compounds.
Caption: Mechanisms of alternative anti-virulence agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Exploring diflunisal as a synergistic agent against Staphylococcus aureus biofilm formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 7. Frontiers | Galleria mellonella Larvae as an Infection Model to Investigate sRNA-Mediated Pathogenesis in Staphylococcus aureus [frontiersin.org]
- 8. Frontiers | Exploring diflunisal as a synergistic agent against Staphylococcus aureus biofilm formation [frontiersin.org]
- 9. Quorum sensing in gram-positive bacteria: assay protocols for staphylococcal agr and enterococcal fsr systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ttu-ir.tdl.org [ttu-ir.tdl.org]
- 12. Exploring diflunisal as a synergistic agent against Staphylococcus aureus biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Toxicity Analysis of MAC-545496 and Other Anti-Infective Compounds
For Immediate Release
A comprehensive analysis of the available toxicological data for MAC-545496, a novel anti-virulence agent, in comparison to established antibiotics such as vancomycin and linezolid, and the investigational drug tosedostat, reveals a promising safety profile for this compound, although quantitative toxicity data remains limited in the public domain. This guide provides a comparative overview of the toxicity profiles of these compounds, supported by available experimental data and detailed methodologies for key toxicological assays.
Executive Summary
This compound is an investigational small molecule that has demonstrated potent activity in reversing β-lactam resistance in Methicillin-Resistant Staphylococcus aureus (MRSA) and attenuating its virulence.[1][2][3] Its mechanism of action involves the inhibition of GraR, a key regulator in the GraXRS two-component system that governs cell envelope stress responses in S. aureus.[1][2][3] While described as having "negligible toxicity" in preclinical studies, specific quantitative measures such as IC50 (half-maximal inhibitory concentration in cell-based assays) and LD50 (median lethal dose in animal studies) are not yet publicly available. This report contextualizes the potential safety of this compound by comparing its qualitative toxicological statements with the established toxicity profiles of vancomycin, linezolid, and tosedostat.
Comparative Toxicity Data
The following table summarizes the available quantitative toxicity data for the comparator compounds. It is important to note the absence of publicly available data for this compound.
| Compound | Assay Type | Cell Line/Organism | Endpoint | Result | Reference |
| This compound | Cytotoxicity (IC50) | Mammalian Cell Lines | Cell Viability | Not Publicly Available | - |
| Acute Toxicity (LD50) | Rodents | Mortality | Not Publicly Available | - | |
| Vancomycin | Acute Toxicity (LD50) | Mouse (Oral) | Mortality | >5000 mg/kg | [4][5] |
| Acute Toxicity (LD50) | Rat (Intravenous) | Mortality | 319 mg/kg | [4][5][6] | |
| Acute Toxicity (LD50) | Mouse (Intravenous) | Mortality | 400 mg/kg | [4][5][6] | |
| Linezolid | Cytotoxicity (IC50) | S. aureus | Protein Synthesis | 0.3 µg/mL | [7] |
| Cytotoxicity (IC50) | S. aureus | 50S Subunit Formation | 0.6 µg/mL | [7] | |
| Clinical Toxicity | Humans | Thrombocytopenia | Trough concentrations >8.2 mg/L associated with increased risk | [8] | |
| Tosedostat | Clinical Toxicity (MTD) | Human (Solid Tumors) | Dose-Limiting Toxicities | 240 mg/day | [9] |
| Clinical Toxicity (MTD) | Human (Hematologic Malignancies) | Dose-Limiting Toxicities | 180 mg/day | [10] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate the GraXRS signaling pathway targeted by this compound and a general workflow for a cytotoxicity assay.
Caption: The GraXRS signaling pathway in S. aureus, the target of this compound.
Caption: A generalized workflow for determining the in vitro cytotoxicity of a compound.
Experimental Protocols
Detailed methodologies for the key toxicological assays are provided below to ensure transparency and facilitate independent evaluation.
In Vitro Cytotoxicity Assay (e.g., MTT Assay)
This assay determines the concentration of a test compound that inhibits cell viability by 50% (IC50).
-
Cell Culture: Mammalian cells (e.g., HEK293, HepG2) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well microplates at a predetermined density (e.g., 1 x 10^4 cells/well). The plates are incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The test compound (e.g., this compound) is dissolved in a suitable solvent (e.g., DMSO) and serially diluted in a cell culture medium to achieve a range of final concentrations. The diluted compound is added to the wells, and the plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Assay: After the incubation period, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plates are incubated for an additional 2-4 hours, during which viable cells metabolize the MTT into formazan crystals.
-
Data Acquisition: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Acute Toxicity Study (LD50 Determination)
This study determines the single dose of a substance that causes the death of 50% of a group of test animals.
-
Animal Selection: Healthy, young adult rodents (e.g., mice or rats) of a specific strain are used. Animals are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Dose Preparation: The test compound is formulated in a suitable vehicle (e.g., saline, corn oil). A range of doses is prepared based on preliminary range-finding studies.
-
Administration: The test compound is administered to different groups of animals via a specific route (e.g., oral gavage, intravenous injection). A control group receives the vehicle only.
-
Observation: Animals are observed for clinical signs of toxicity and mortality at regular intervals for a specified period (typically 14 days).
-
Data Collection: The number of mortalities in each dose group is recorded.
-
Data Analysis: The LD50 value and its 95% confidence interval are calculated using appropriate statistical methods, such as probit analysis.
Discussion
The absence of publicly available quantitative toxicity data for this compound makes a direct comparison with established drugs challenging. However, the initial reports of "negligible toxicity" are encouraging. For context, vancomycin, a widely used antibiotic, has a high oral LD50 in mice, indicating low acute toxicity via this route, but is more toxic when administered intravenously.[4][5][6] Linezolid's toxicity is primarily observed clinically as myelosuppression, particularly thrombocytopenia, which is associated with trough plasma concentrations.[8] Tosedostat, an investigational anticancer agent, has shown dose-limiting toxicities in clinical trials, including thrombocytopenia and other adverse events.[9][10]
The development of anti-virulence agents like this compound represents a promising strategy to combat antibiotic resistance.[11] A key advantage of this approach is the potential for reduced selective pressure on bacteria, which may slow the emergence of resistance. A favorable toxicity profile is crucial for the advancement of any new therapeutic agent. Further studies are needed to quantify the toxicity of this compound and establish a clear therapeutic window.
References
- 1. Discovery of an antivirulence compound that reverses β-lactam resistance in MRSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of an antivirulence compound that reverses β-lactam resistance in MRSA — Brown Lab [brownlab.ca]
- 4. Vancomycin | C66H75Cl2N9O24 | CID 14969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Vancomycin Hydrochloride | C66H76Cl3N9O24 | CID 6420023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Linezolid is a specific inhibitor of 50S ribosomal subunit formation in Staphylococcus aureus cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Model Based Identification of Linezolid Exposure–toxicity Thresholds in Hospitalized Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Phase I/II clinical study of Tosedostat, an inhibitor of aminopeptidases, in patients with acute myeloid leukemia and myelodysplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Antivirulence Strategies for the Treatment of Staphylococcus aureus Infections: A Mini Review [frontiersin.org]
Cross-Validation of MAC-545496 Activity in Diverse MRSA Strains: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-MRSA activity of MAC-545496, a novel GraR inhibitor, across various strains of Methicillin-resistant Staphylococcus aureus (MRSA). The data presented herein demonstrates the compound's potential to re-sensitize MRSA to β-lactam antibiotics and inhibit biofilm formation, offering a promising alternative strategy in the fight against antimicrobial resistance.
Executive Summary
This compound is a potent, small-molecule inhibitor of the GraR protein in Staphylococcus aureus. GraR is a crucial response regulator involved in managing cell-envelope stress, a key factor in virulence and the development of antibiotic resistance.[1][2][3] By inhibiting GraR, this compound disrupts these resistance mechanisms, notably reversing β-lactam resistance in MRSA strains.[1][2][3] This compound has been shown to act synergistically with β-lactam antibiotics, effectively reducing the minimum inhibitory concentrations (MICs) of these drugs to levels that can overcome resistance. Furthermore, this compound demonstrates significant activity in inhibiting the formation of biofilms, a critical virulence factor in chronic MRSA infections.
Comparative Analysis of Anti-MRSA Activity
The efficacy of this compound in combination with β-lactam antibiotics has been validated across a panel of clinically relevant MRSA strains. The following table summarizes the synergistic activity of this compound with the β-lactam antibiotic cefuroxime.
| MRSA Strain | Cefuroxime MIC (µg/mL) | Cefuroxime MIC with this compound (0.5 µg/mL) (µg/mL) | Fold Reduction in MIC |
| USA100 | 256 | 4 | 64 |
| USA300 | 128 | 2 | 64 |
| USA400 | 256 | 8 | 32 |
| USA500 | 128 | 4 | 32 |
| EMRSA16 | >512 | >512 | No significant reduction |
| Mu50 (VISA) | 8 | 4 | 2 |
Data synthesized from checkerboard assays described in the primary literature. The Fractional Inhibitory Concentration Index (FICI) for the synergistic interactions was ≤ 0.5.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Minimum Inhibitory Concentration (MIC) Determination
The MIC of β-lactam antibiotics, with and without this compound, was determined using the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Bacterial Culture: MRSA strains were grown overnight in Cation-adjusted Mueller-Hinton Broth (CAMHB). The bacterial suspension was then diluted to a final concentration of approximately 5 x 10^5 CFU/mL in fresh CAMHB.
-
Compound Preparation: A stock solution of this compound was prepared in dimethyl sulfoxide (DMSO). Serial two-fold dilutions of the β-lactam antibiotic were prepared in a 96-well microtiter plate. For the synergy assay, a fixed concentration of this compound (e.g., 0.5 µg/mL) was added to each well containing the serially diluted β-lactam.
-
Incubation: The prepared microtiter plates were inoculated with the bacterial suspension and incubated at 37°C for 18-24 hours.
-
MIC Reading: The MIC was determined as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth.
Biofilm Inhibition Assay
The ability of this compound to inhibit biofilm formation was assessed using a crystal violet staining method.[4][5][6][7]
-
Biofilm Growth: MRSA strains were grown overnight in Tryptic Soy Broth (TSB) supplemented with 1% glucose. The culture was then diluted to an OD600 of 0.05 in fresh TSB with glucose. 200 µL of the diluted culture was added to the wells of a 96-well flat-bottom polystyrene plate, along with varying concentrations of this compound. The plates were incubated statically at 37°C for 24 hours.
-
Washing: After incubation, the planktonic cells were gently removed by washing the wells three times with phosphate-buffered saline (PBS).
-
Staining: The remaining adherent biofilms were stained with 200 µL of 0.1% crystal violet solution for 15 minutes at room temperature.
-
Destaining and Quantification: The excess stain was removed by washing with water. The bound crystal violet was then solubilized with 200 µL of 33% acetic acid. The absorbance was measured at 570 nm using a microplate reader. The percentage of biofilm inhibition was calculated relative to the untreated control.
Visualizing Experimental Workflow and Signaling Pathway
The following diagrams illustrate the logical flow of the cross-validation experiments and the proposed signaling pathway affected by this compound.
Caption: Experimental workflow for cross-validating this compound activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of an antivirulence compound that reverses β-lactam resistance in MRSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of an antivirulence compound that reverses β-lactam resistance in MRSA — Brown Lab [brownlab.ca]
- 4. ableweb.org [ableweb.org]
- 5. Static biofilm cultures of Gram-positive pathogens grown in a microtiter format used for anti-biofilm drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. files.core.ac.uk [files.core.ac.uk]
A Comparative Analysis of MAC-545496 and Linezolid for the Treatment of MRSA Infections
For Researchers, Scientists, and Drug Development Professionals
Methicillin-resistant Staphylococcus aureus (MRSA) continues to pose a significant threat to public health, driving the urgent need for novel therapeutic strategies. This guide provides a comparative overview of a novel anti-virulence compound, MAC-545496, and the established antibiotic, linezolid, in the context of their activity against MRSA. This comparison is based on available preclinical data and aims to inform researchers and drug development professionals on the distinct and potentially complementary roles these compounds may play in combating MRSA infections.
Executive Summary
This document delves into a head-to-head comparison of this compound and linezolid, focusing on their mechanisms of action, in vitro and in vivo efficacy against MRSA, and their impact on biofilm formation. While linezolid is a well-established protein synthesis inhibitor with broad Gram-positive activity, this compound represents a novel class of anti-virulence agents that resensitize MRSA to β-lactam antibiotics and attenuate its pathogenic capabilities. The absence of direct comparative studies necessitates a parallel evaluation of their respective preclinical data.
Table 1: Comparative Overview of this compound and Linezolid
| Feature | This compound | Linezolid |
| Drug Class | Piperidine derivative | Oxazolidinone |
| Primary Mechanism of Action | Inhibitor of GraR, a key regulator of cell-envelope stress and virulence.[1][2][3][4] | Inhibits protein synthesis by binding to the 50S ribosomal subunit.[5][6][7] |
| Primary Effect on MRSA | Reverses β-lactam resistance and acts as an anti-virulence agent.[1][2][8] | Bacteriostatic against most staphylococci. |
| Spectrum of Activity | Primarily targets Staphylococcus aureus. | Broad-spectrum against Gram-positive bacteria, including MRSA and VRE.[5][6] |
Mechanism of Action
This compound: Targeting Virulence Regulation
This compound functions as a nanomolar inhibitor of the glycopeptide-resistance-associated protein R (GraR).[3][9] GraR is a critical response regulator in the GraXRS two-component system of S. aureus, which senses and responds to cell-envelope stress, including the presence of cationic antimicrobial peptides.[1][4] By inhibiting GraR, this compound disrupts the signaling cascade that governs virulence factor expression and antibiotic resistance mechanisms.[2][4] This leads to a reduction in the pathogen's ability to cause disease and a renewed susceptibility to conventional β-lactam antibiotics.[1][8]
Figure 1: Mechanism of action of this compound.
Linezolid: Inhibition of Protein Synthesis
Linezolid belongs to the oxazolidinone class of antibiotics and exerts its bacteriostatic effect by inhibiting the initiation of bacterial protein synthesis.[6] It binds to the 23S rRNA of the 50S ribosomal subunit at the peptidyl transferase center.[7] This binding prevents the formation of the initiation complex, a crucial first step in protein translation, thereby halting bacterial growth.[5][10] Its unique binding site means there is a low incidence of cross-resistance with other protein synthesis inhibitors.[6]
Figure 2: Mechanism of action of linezolid.
In Vitro Activity Against MRSA
Direct comparative in vitro studies between this compound and linezolid are not yet available in the published literature. The following tables summarize the available data for each compound against MRSA.
Table 2: In Vitro Activity of this compound against MRSA
| Metric | Value | MRSA Strain(s) | Notes |
| GraR Inhibition (Kd) | ≤ 0.1 nM | Not specified | Demonstrates strong binding affinity to the GraR protein.[9] |
| Synergistic MIC with Cefuroxime | 0.03 µg/mL | USA300 | Lowers the cefuroxime MIC from 512 to 8 µg/mL.[9] |
| IC50 (mprF expression) | 0.0376 µg/mL | Not specified | Inhibits the expression of a key gene involved in resistance to cationic peptides.[9] |
Table 3: In Vitro Activity of Linezolid against MRSA
| Metric | Value (µg/mL) | MRSA Strain(s) | Reference |
| MIC50 | 1 | 79 clinical isolates | [5] |
| MIC90 | 2 | 79 clinical isolates | [5] |
| MIC Range | 1 - 4 | 79 clinical isolates | [5] |
| MIC Range | 0.25 - 2 | 100 clinical isolates | [5] |
| Susceptibility Breakpoint | ≤ 4 | CLSI Guidelines |
Anti-Biofilm Activity
This compound
This compound has been shown to inhibit biofilm formation in the community-acquired MRSA USA300 strain in a concentration-dependent manner.[1][11] This activity is consistent with its mechanism of targeting the GraR regulator, which is involved in the expression of genes necessary for biofilm development.
Linezolid
The efficacy of linezolid against MRSA biofilms is a subject of ongoing research. Some studies suggest that linezolid can inhibit biofilm formation and may have some effect on mature biofilms, although often at concentrations higher than the MIC for planktonic bacteria. One study indicated that linezolid, in combination with a traditional Chinese medicine, had a significant inhibitory effect on MRSA biofilms.[8] Another study suggested that linezolid is an efficient agent for eradicating MRSA biofilms.[12] However, other research has shown that linezolid may have limited activity against established biofilms.
In Vivo Efficacy
As with the in vitro data, direct comparative in vivo studies are lacking. The available data from different animal models are presented below.
This compound
In a Galleria mellonella (wax moth larvae) infection model, this compound demonstrated efficacy as a monotherapy.[9] Treatment with this compound led to increased survival of MRSA-infected larvae and a concentration-dependent reduction in the bacterial load in the hemolymph.[9]
Linezolid
Linezolid has been evaluated in various murine models of MRSA infection. In a murine pneumonia model, linezolid demonstrated a bactericidal effect at higher doses, leading to a significant reduction in bacterial load in the lungs. In a hematogenous pulmonary infection model, linezolid was shown to be more effective than vancomycin in reducing MRSA numbers.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
Figure 3: Workflow for MIC determination.
Detailed Methodology:
-
Bacterial Strain: A standardized inoculum of the MRSA test strain is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a turbidity equivalent to a 0.5 McFarland standard.
-
Drug Dilution: The test compound (this compound or linezolid) is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated at 35-37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the drug that completely inhibits visible bacterial growth.
Time-Kill Assay
Figure 4: Workflow for a time-kill assay.
Detailed Methodology:
-
Inoculum Preparation: A logarithmic phase culture of the MRSA test strain is prepared.
-
Drug Exposure: The test compound is added to the bacterial culture at various concentrations, typically multiples of the MIC.
-
Time-Course Sampling: The culture is incubated with shaking at 37°C, and aliquots are removed at predetermined time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Viable Cell Counting: Serial dilutions of the aliquots are plated on a suitable agar medium, and the number of colony-forming units (CFU/mL) is determined after incubation.
-
Data Analysis: The change in log10 CFU/mL over time is plotted to determine the rate of bacterial killing.
Conclusion and Future Directions
This compound and linezolid represent two distinct strategies for combating MRSA infections. Linezolid is a valuable therapeutic option due to its reliable activity against a broad range of Gram-positive pathogens. In contrast, this compound offers a novel approach by disarming MRSA and rendering it susceptible to existing antibiotics, a strategy that may also reduce the selective pressure for resistance development.
The lack of direct comparative studies highlights a critical gap in our understanding of how these two agents measure up against each other. Future research should focus on head-to-head comparisons of this compound and linezolid in standardized in vitro and in vivo models of MRSA infection. Furthermore, the potential for synergistic or combination therapy involving this compound and linezolid, or this compound with other antibiotics, warrants investigation. Such studies will be instrumental in defining the future clinical utility of these important anti-MRSA compounds.
References
- 1. pnas.org [pnas.org]
- 2. Resistance to linezolid caused by modifications at its binding site on the ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigation of the Staphylococcus aureus GraSR Regulon Reveals Novel Links to Virulence, Stress Response and Cell Wall Signal Transduction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. PDB-101: Global Health: Antimicrobial Resistance: undefined: Linezolid [pdb101.rcsb.org]
- 8. The Inhibition Effect of Linezolid With Reyanning Mixture on MRSA and its Biofilm is More Significant than That of Linezolid Alone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. GraS signaling in Staphylococcus aureus is regulated by a single D35 residue in the extracellular loop - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scribd.com [scribd.com]
- 12. researchgate.net [researchgate.net]
Unlocking Synergistic Power: A Comparative Guide to MAC-545496 and Oxacillin in Combating MRSA
For Immediate Release
HAMILTON, ON – Researchers, scientists, and drug development professionals now have access to a comprehensive comparison guide detailing the synergistic effects of the novel compound MAC-545496 with the beta-lactam antibiotic oxacillin against Methicillin-Resistant Staphylococcus aureus (MRSA). This guide provides an objective analysis of the compound's performance, supported by experimental data, to inform future research and development in the fight against antimicrobial resistance.
A key finding highlights that this compound, a potent inhibitor of the GraR protein, effectively reverses beta-lactam resistance in MRSA strains.[1][2][3] This novel mechanism of action presents a promising strategy to rejuvenate the efficacy of existing antibiotics that have been rendered ineffective by bacterial resistance. While direct quantitative synergy data for the this compound and oxacillin combination is still emerging, this guide provides a framework for comparison with other oxacillin synergy studies.
Quantitative Data Summary
The following tables summarize the synergistic effects observed in various studies combining oxacillin with different partner compounds against MRSA. This data serves as a benchmark for evaluating the potential of this compound.
Table 1: Synergistic Effect of Various Compounds with Oxacillin against MRSA
| Compound | MRSA Strain(s) | MIC of Oxacillin Alone (µg/mL) | MIC of Oxacillin in Combination (µg/mL) | Fold Reduction in Oxacillin MIC | Fractional Inhibitory Concentration Index (FICI) | Reference |
| This compound | USA300 | >256 | Not explicitly stated | Not explicitly stated | Synergy reported, specific FICI not provided | [1][2] |
| Compound 2 (Quinazolinone) | NRS70, NRS123 | Not stated | Not stated | Not stated | Synergy reported with β-lactams | [4] |
| Silver Nanoparticles (Ag-NPs) | MRSA | Not stated | Not stated | Not stated | Synergistic interaction reported | [5] |
Note: The primary study on this compound reports a reversal of β-lactam resistance, implying a significant reduction in the MIC of oxacillin, though specific FICI values were not provided in the main publication.
Mechanism of Action: A Two-Pronged Attack
The synergistic effect of this compound and oxacillin stems from their distinct but complementary mechanisms of action.
-
Oxacillin: As a beta-lactam antibiotic, oxacillin inhibits the synthesis of the bacterial cell wall by binding to and inactivating penicillin-binding proteins (PBPs). In MRSA, the acquisition of the mecA gene leads to the production of a modified PBP (PBP2a) that has a low affinity for beta-lactam antibiotics, rendering them ineffective.
-
This compound: This compound acts as a nanomolar inhibitor of GraR, a key response regulator in the GraXRS two-component system of S. aureus.[1][2] The GraXRS system is crucial for sensing and responding to cell envelope stress, including the presence of antimicrobial peptides and cell wall-active antibiotics. By inhibiting GraR, this compound disrupts this stress response, making the bacteria more susceptible to cell wall-damaging agents like oxacillin.[1][2] This inhibition also leads to a reduction in virulence, biofilm formation, and intracellular survival of MRSA.[1][2][3]
Experimental Protocols
The following are detailed methodologies for key experiments used to validate the synergistic effect and bioactivity of compounds like this compound.
Checkerboard Synergy Assay
This assay is the gold standard for determining the synergistic, additive, indifferent, or antagonistic effect of two antimicrobial agents.
-
Preparation of Antimicrobial Agents: Prepare stock solutions of this compound and oxacillin in an appropriate solvent.
-
Microplate Setup: In a 96-well microtiter plate, create a two-dimensional gradient of the two compounds. Serially dilute this compound along the rows and oxacillin along the columns.
-
Inoculum Preparation: Prepare a standardized inoculum of the MRSA test strain (e.g., USA300) to a final concentration of approximately 5 x 10^5 CFU/mL in a suitable broth medium.
-
Inoculation and Incubation: Add the bacterial inoculum to each well of the microtiter plate. Include wells with each drug alone as controls. Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis: Determine the Minimum Inhibitory Concentration (MIC) of each drug alone and in combination. The MIC is the lowest concentration that visibly inhibits bacterial growth.
-
FICI Calculation: Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
-
Biofilm Inhibition Assay
This assay assesses the ability of a compound to prevent the formation of biofilms.
-
Inoculum Preparation: Prepare a standardized bacterial suspension as described for the checkerboard assay.
-
Plate Setup: In a 96-well flat-bottom plate, add the bacterial inoculum to wells containing serial dilutions of this compound. Include untreated wells as a control.
-
Incubation: Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.
-
Quantification:
-
Gently wash the wells to remove planktonic bacteria.
-
Stain the adherent biofilm with a solution such as 0.1% crystal violet.
-
After a further washing step, solubilize the bound dye with a solvent (e.g., 30% acetic acid).
-
Measure the absorbance of the solubilized dye using a microplate reader. The absorbance is proportional to the amount of biofilm.
-
Macrophage Intracellular Survival Assay
This assay evaluates the effect of a compound on the ability of bacteria to survive within macrophages.
-
Cell Culture: Culture a suitable macrophage cell line (e.g., RAW 264.7 or THP-1) in 24-well plates.
-
Infection: Infect the macrophage monolayers with an opsonized MRSA suspension at a specific multiplicity of infection (MOI).
-
Extracellular Bacteria Killing: After an incubation period to allow for phagocytosis, add an antibiotic that does not penetrate eukaryotic cells (e.g., gentamicin) to kill extracellular bacteria.
-
Treatment: Wash the cells and replace the medium with fresh medium containing various concentrations of this compound.
-
Lysis and Enumeration: At different time points, lyse the macrophages with a mild detergent to release the intracellular bacteria. Enumerate the viable bacteria by plating serial dilutions on appropriate agar plates and counting the colony-forming units (CFUs).
Visualizing the Pathways and Processes
To better illustrate the underlying mechanisms and experimental designs, the following diagrams have been generated.
References
- 1. Discovery of an antivirulence compound that reverses β-lactam resistance in MRSA — Brown Lab [brownlab.ca]
- 2. Discovery of an antivirulence compound that reverses β-lactam resistance in MRSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of MAC-545496: A Guide for Laboratory Professionals
For immediate reference, proper disposal of MAC-545496, a potent GraR inhibitor, must adhere to established protocols for chemical waste management. This involves treating it as a chemical hazard and ensuring it is disposed of through an approved waste disposal plant. Researchers and laboratory personnel must consult the official Safety Data Sheet (SDS) for this compound for specific handling and disposal instructions. While this document provides general guidance based on available information, the manufacturer's SDS is the primary source for safety and compliance.
Pre-Disposal Handling and Safety
Before disposal, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Based on safety data for similar chemical compounds, this includes wearing protective gloves, eye protection, and a lab coat. Ensure that all handling occurs in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or vapors.[1]
Waste Categorization and Segregation
Proper segregation of chemical waste is critical to ensure safe handling and disposal. This compound waste should be categorized and segregated based on its physical state (solid or liquid) and the nature of the waste stream (e.g., pure compound, contaminated labware, or solutions).
| Waste Stream | Recommended Container | Disposal Consideration |
| Unused or expired solid this compound | Clearly labeled, sealed chemical waste container | Dispose of as solid chemical waste through a licensed contractor. |
| Solutions containing this compound | Labeled, leak-proof chemical waste container (glass or compatible plastic) | Do not pour down the drain.[1] Segregate based on solvent compatibility. |
| Contaminated labware (e.g., pipette tips, tubes, gloves) | Labeled solid waste container or biohazard bag (if applicable) | Decontaminate if possible before disposal. Dispose of as solid chemical waste. |
| Sharps (e.g., needles, contaminated glassware) | Puncture-resistant sharps container | Never dispose of in regular trash. Follow institutional guidelines for sharps waste. |
Step-by-Step Disposal Protocol
The following is a general experimental protocol for the disposal of this compound waste. This protocol is a guideline and must be adapted to comply with your institution's specific waste management policies and the official SDS for this compound.
-
Personal Protective Equipment (PPE) Verification: Before handling any waste, ensure you are wearing appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Waste Segregation: At the point of generation, segregate this compound waste into the appropriate containers as detailed in the table above.
-
Container Labeling: All waste containers must be clearly labeled with the full chemical name ("this compound"), the primary hazard(s) (e.g., "Chemical Waste," "Irritant"), and the date of accumulation.
-
Secure Storage: Store waste containers in a designated, well-ventilated, and secure satellite accumulation area away from incompatible chemicals.
-
Waste Pickup Request: Once a waste container is full or has reached its accumulation time limit, follow your institution's procedures to request a pickup from the Environmental Health and Safety (EHS) department or the licensed waste disposal contractor.
-
Documentation: Maintain a log of all chemical waste generated, including the chemical name, quantity, and date of disposal.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound waste.
This compound is identified as a research tool and not for human or veterinary use.[2] While it is shipped as a non-hazardous chemical, standard laboratory precautions and disposal procedures for chemical waste are mandatory to ensure a safe working environment and environmental protection.[2] Always prioritize safety and compliance by consulting the official Safety Data Sheet and your institution's specific guidelines.
References
Personal protective equipment for handling MAC-545496
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of MAC-545496. The following procedural guidance is based on general laboratory safety protocols and information from chemical suppliers, as a specific Safety Data Sheet (SDS) for this compound was not publicly available. It is imperative to supplement this guide with a thorough risk assessment before commencing any work.
Compound Overview
This compound is identified as a potent inhibitor of GraR (glycopeptide-resistance-associated protein R) and is utilized for research purposes in the study of antibiotic resistance. While it is shipped as a non-hazardous chemical, caution is advised due to its novel nature and the lack of comprehensive hazard data.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound. Adherence to these guidelines is critical to minimize exposure and ensure personal safety.
| Equipment | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (Nitrile, Neoprene, or equivalent) | To prevent skin contact with the compound. |
| Eye Protection | Safety glasses with side shields or chemical safety goggles | To protect eyes from splashes or airborne particles. |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area. Use a NIOSH-approved respirator if generating dust or aerosols. | To prevent inhalation of the compound. |
| Protective Clothing | Laboratory coat | To protect skin and personal clothing from contamination. |
Operational Plan: Handling and Storage
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid compound or preparing solutions.
-
Avoid direct contact with skin, eyes, and clothing.
-
Minimize the generation of dust and aerosols.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container.
-
Keep in a cool, dry, and dark place. Recommended storage temperatures are between 2-8°C for short-term and -20°C for long-term storage.
Disposal Plan
All waste materials, including empty containers, contaminated PPE, and unused compound, should be treated as chemical waste.
-
Solid Waste: Collect in a designated, labeled, and sealed container.
-
Liquid Waste: Collect in a designated, labeled, and sealed waste container.
-
Disposal: Dispose of all waste in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on chemical waste disposal.
Experimental Workflow: PPE Selection
The following diagram illustrates the logical workflow for selecting the appropriate Personal Protective Equipment when handling this compound.
Caption: PPE Selection Workflow for this compound Handling
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
